molecular formula C3H3ClN2S B036688 2-Amino-4-chlorothiazole CAS No. 52107-46-7

2-Amino-4-chlorothiazole

Cat. No.: B036688
CAS No.: 52107-46-7
M. Wt: 134.59 g/mol
InChI Key: XGWAKKLWGVLLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chlorothiazole is a versatile and high-value heterocyclic building block of significant importance in medicinal chemistry and agrochemical research. Its core structure, featuring both an electron-rich amino group and an electron-deficient chloro substituent on a thiazole ring, makes it a privileged scaffold for constructing more complex molecules. In pharmaceutical R&D, it serves as a key precursor in the synthesis of a wide range of bioactive compounds, including potential kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The compound's reactivity allows for facile functionalization; the chloro group is amenable to nucleophilic aromatic substitution, enabling the introduction of various amines and other nucleophiles, while the amino group can be acylated or sulfonylated to create diverse amide and sulfonamide derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWAKKLWGVLLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431424
Record name 2-Amino-4-chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-46-7
Record name 2-Amino-4-chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-4-chlorothiazole basic properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4-chlorothiazole: Core Properties and Structure

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules.[1] As a thiazole derivative, it incorporates a five-membered ring containing both sulfur and nitrogen atoms, a scaffold known for its presence in numerous biologically active compounds.[2][3] This guide provides a detailed overview of the fundamental chemical and physical properties of this compound, its structure, and its significance as a synthetic intermediate for researchers, scientists, and professionals in drug development and chemical synthesis.[1][4]

Chemical Structure and Identification

The molecular structure of this compound consists of a thiazole ring substituted with an amino group at the 2-position and a chlorine atom at the 4-position.[1]

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name 4-chloro-1,3-thiazol-2-amine[5]
CAS Number 52107-46-7[1][5]
Molecular Formula C₃H₃ClN₂S[1][5][6]
Synonyms 4-Chloro-thiazol-2-ylamine, 4-Chloro-2-aminothiazole[1][5]
Canonical SMILES C1=C(SC(=N1)N)Cl[5]
InChI Key XGWAKKLWGVLLDB-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

PropertyValueSource(s)
Molecular Weight 134.59 g/mol [1][5][6]
Appearance Cream or off-white powder/solid[1][4][7]
Melting Point 181-182 °C[1][6]
Boiling Point 260.47 °C at 760 mmHg[1]
Density 1.558 g/cm³[1][6]
Flash Point 111.33 °C[1]
Solubility Slightly soluble (4.3 g/L at 25 °C, Calculated)[6]
pKa 2.17 ± 0.10 (Predicted)[1]
Refractive Index 1.659 (Predicted)[1]
Vapor Pressure 0.012 mmHg at 25°C[1]

Synthesis and Applications

This compound is not typically an end-product but rather a versatile intermediate in organic synthesis.[1] Its structure, featuring reactive amino and chloro groups, allows for straightforward modification, making it a valuable precursor for more complex molecules.[4]

The 2-aminothiazole core is commonly synthesized via the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[3] The reactivity of this compound makes it a key component in the production of pharmaceuticals, agrochemicals, and dyes.[1][4]

workflow cluster_start Starting Material cluster_applications Synthetic Pathways Lead To A This compound B Pharmaceuticals A->B Drug Discovery C Agrochemicals (Herbicides, Fungicides) A->C Crop Protection D Dyes & Specialty Chemicals A->D Material Science

Figure 2: Role of this compound as a synthetic building block.

  • Pharmaceutical Industry : It serves as an intermediate in the synthesis of new drug candidates with potential therapeutic applications.[1][4] The 2-aminothiazole scaffold is a known pharmacophore present in molecules with antimicrobial, antifungal, and anticancer activities.[2][4][8]

  • Agrochemical Industry : The compound is used to create active ingredients for agrochemicals, such as fungicides and herbicides, contributing to crop protection.[1][4]

  • Dye and Chemical Synthesis : Its chemical properties are leveraged in the preparation of various dyes and as a versatile reagent for constructing a wide range of organic compounds.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. While comprehensive hazard data for this specific compound is limited, information for structurally related chemicals provides guidance.[1]

  • General Handling : Use in a well-ventilated area or outdoors.[9] Avoid breathing dust and prevent contact with skin and eyes.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]

  • Storage : Store in a dry, cool, and well-ventilated place.[9][11] Keep containers tightly closed and store away from incompatible materials like strong oxidizing agents.[9][11]

  • First Aid Measures :

    • Skin Contact : Wash off with plenty of soap and water.[7]

    • Eye Contact : Rinse cautiously with water for several minutes.[7]

    • Inhalation : Move the person to fresh air.[7]

    • Ingestion : Rinse mouth with water.[7] In all cases of exposure, seeking medical aid is recommended.[7]

Experimental Protocols

General Synthetic Protocol: Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives is classically achieved through the Hantzsch method.[3] While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a related synthesis is as follows:

  • An appropriate α-haloketone (e.g., a derivative of 2-bromoethanone) is dissolved in a suitable solvent, such as ethanol.[3]

  • A stoichiometric amount of a thiourea derivative is slowly added to the solution.[3]

  • The reaction mixture is refluxed for a period, typically ranging from 30 minutes to several hours, to facilitate cyclocondensation.[3]

  • Upon completion, the reaction mixture is cooled and often poured into ice-cold water to precipitate the product.[3]

  • The resulting solid is collected by filtration, washed, and may be further purified by recrystallization to yield the desired 2-aminothiazole derivative.

This procedure highlights the general pathway for creating the 2-aminothiazole core structure, which is central to the chemistry of this compound.

References

Synthesis and Discovery of 2-Amino-4-chlorothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and pharmaceuticals. Its versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. Among these, halogenated 2-aminothiazoles have garnered significant attention due to the unique physicochemical properties imparted by the halogen substituent, which can enhance binding affinity, metabolic stability, and cell permeability. This technical guide provides an in-depth overview of the synthesis and discovery of a key member of this class, 2-Amino-4-chlorothiazole. While specific historical details on the initial discovery of this exact molecule are not extensively documented, its synthesis falls under the well-established Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887.[1] This guide will detail the plausible synthetic routes, experimental protocols, and key chemical data for this important building block in medicinal chemistry.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃H₃ClN₂SPubChem
Molecular Weight 134.59 g/mol PubChem
CAS Number 52107-46-7LookChem
Melting Point 181-182 °CLookChem
Appearance White to off-white crystalline solidInferred from typical 2-aminothiazoles
Solubility Slightly soluble in waterchemBlink

Synthetic Pathways

The primary and most versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[1] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, a logical approach involves the reaction of a chlorinated α-haloketone with thiourea.

A plausible and efficient route utilizes 1,3-dichloroacetone as the α-haloketone component. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.

An alternative conceptual pathway to introduce the chlorine atom at the 2-position involves the Sandmeyer reaction . This well-established method converts an amino group on an aromatic or heteroaromatic ring into a halide via a diazonium salt intermediate. In this hypothetical pathway, a pre-existing 2-aminothiazole could be diazotized and subsequently treated with a chloride source, such as copper(I) chloride, to yield the 2-chlorothiazole derivative. However, for the synthesis of this compound, the Hantzsch approach with a chlorinated precursor is more direct.

Hantzsch Synthesis Workflow

Hantzsch_Synthesis reagents 1,3-Dichloroacetone + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Hantzsch synthesis workflow for this compound.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of this compound based on the Hantzsch thiazole synthesis. This protocol is adapted from established procedures for similar 2-aminothiazole syntheses.[2]

Synthesis of this compound via Hantzsch Reaction

Materials:

  • 1,3-Dichloroacetone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol (150 mL).

  • Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of this compound hydrochloride may form.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral (pH 7-8). This will neutralize the hydrohalic acid formed during the reaction and precipitate the free base of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Expected Yield: Based on similar syntheses, yields in the range of 60-80% can be expected.

Characterization Data for Analogous Compounds
AnalysisData for 2-Amino-4-methylthiazole
¹H NMR δ (ppm): 6.25 (s, 1H, thiazole-H), 4.85 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃)
¹³C NMR δ (ppm): 167.5 (C2), 147.1 (C4), 105.8 (C5), 17.2 (CH₃)
IR (KBr, cm⁻¹) 3420, 3280 (N-H stretching), 1620 (C=N stretching), 1540 (N-H bending)
Mass Spec (m/z) 114 (M⁺)

Logical Relationships in Synthesis and Application

The synthesis of this compound is a critical first step in the development of more complex molecules with potential therapeutic applications. The presence of the amino and chloro groups provides two reactive handles for further chemical modifications.

Synthesis_Application cluster_synthesis Synthesis cluster_modification Chemical Modification cluster_application Application Start Starting Materials (1,3-Dichloroacetone, Thiourea) Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Product This compound Hantzsch->Product N_Acylation N-Acylation / N-Alkylation (at Amino Group) Product->N_Acylation Suzuki Suzuki Coupling (at Chloro Position) Product->Suzuki Leads Lead Compounds N_Acylation->Leads Suzuki->Leads Drugs Potential Drug Candidates Leads->Drugs

Caption: Logical flow from synthesis to potential drug discovery.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable through the robust and well-established Hantzsch thiazole synthesis. The presence of both an amino and a chloro substituent on the thiazole ring provides orthogonal handles for further chemical derivatization, enabling the exploration of a vast chemical space for the identification of novel therapeutic agents. This guide provides a foundational understanding of the synthesis and key properties of this important compound, serving as a valuable resource for researchers in the field.

References

2-Amino-4-chlorothiazole: A Heterocyclic Building Block for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive amino group and a halogenated thiazole core, make it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, key reactions, and applications, with a particular focus on its role in the development of the targeted anticancer drug, Dasatinib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and characterization.

PropertyValueReference
CAS Number 52107-46-7[1]
Molecular Formula C₃H₃ClN₂S[1]
Molecular Weight 134.59 g/mol [1]
Appearance Off-white to pale yellow crystalline powder
Melting Point 181-182 °C
Boiling Point 260.5 °C at 760 mmHg
Solubility Slightly soluble in water

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the thiazole ring and a broad singlet for the amino protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms of the thiazole ring. The carbon bearing the chlorine atom (C4) will be significantly downfield, followed by the carbon of the amino group (C2) and the carbon at the 5-position (C5).

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the thiazole ring, and the C-Cl stretching vibration.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic strategies. Two plausible and commonly employed methods are the Hantzsch thiazole synthesis and the Sandmeyer reaction starting from 2-aminothiazole.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring. For this compound, this would involve the reaction of a chlorinated three-carbon carbonyl compound with thiourea.[6][7]

Reaction Scheme:

Hantzsch Synthesis Thiourea Thiourea Intermediate Cyclization Intermediate Thiourea->Intermediate ChlorinatedCarbonyl 1,1,3-Trichloroacetone ChlorinatedCarbonyl->Intermediate Product This compound Intermediate->Product Dehydration

Hantzsch synthesis of this compound.

Experimental Protocol (Proposed):

  • To a stirred solution of thiourea (1.0 eq) in a suitable solvent such as ethanol, add 1,1,3-trichloroacetone (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).

Sandmeyer-type Reaction from 2-Aminothiazole

An alternative route involves the diazotization of the readily available 2-aminothiazole, followed by a Sandmeyer-type reaction to introduce the chlorine atom at the 4-position.

Experimental Protocol (Proposed):

  • Dissolve 2-aminothiazole (1.0 eq) in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography or recrystallization.

Key Reactions of this compound as a Building Block

The synthetic utility of this compound is demonstrated in its application as a key intermediate in the synthesis of complex organic molecules, most notably the anticancer drug Dasatinib. The amino group and the chloro-substituent provide two reactive handles for further functionalization through various cross-coupling and substitution reactions.

Synthesis of Dasatinib Intermediate

A crucial step in the synthesis of Dasatinib involves the nucleophilic aromatic substitution of the chlorine atom on a pyrimidine ring with the amino group of a thiazole derivative. The following workflow outlines a key fragment coupling in a reported Dasatinib synthesis.[8][9][10]

Dasatinib Intermediate Synthesis Thiazole 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Intermediate N-(2-chloro-6-methylphenyl)-2-((6-chloro-2- methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Thiazole->Intermediate Pyrimidine 4,6-Dichloro-2-methylpyrimidine Pyrimidine->Intermediate Base Sodium tert-butoxide Base->Intermediate Solvent THF Solvent->Intermediate

Synthesis of a key Dasatinib intermediate.

Experimental Protocol (Representative): [10]

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium tert-butoxide (1.1 eq) at a controlled temperature (e.g., 10-20 °C).

  • After stirring for a short period, add 4,6-dichloro-2-methylpyrimidine (1.05 eq).

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Reaction Yields in Dasatinib Synthesis:

The efficiency of the synthetic steps starting from this compound derivatives is crucial for the overall yield of Dasatinib. The table below summarizes reported yields for key transformations.

Reaction StepStarting MaterialReagent/CatalystProductYield (%)Reference
Amide Formation2-Chlorothiazolen-BuLi, 2-chloro-6-methylphenyl isocyanateAnilide intermediate86[11]
PMB ProtectionAnilide intermediate4-Methoxybenzyl chloride, NaHPMB-protected anilide95[11]
Nucleophilic SubstitutionPMB-protected anilide4-Amino-6-chloro-2-methylpyrimidine, NaHCoupled pyrimidine intermediate83[11]
PMB DeprotectionCoupled pyrimidine intermediateTriflic acidDeprotected intermediate99[11]
Final CouplingDeprotected intermediate1-(2-Hydroxyethyl)piperazineDasatinib91[11]
Nucleophilic Substitution2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide4,6-Dichloro-2-methylpyrimidine, NaOtBuIntermediate 561-76[4][8]
Overall Yield (Route A)--Dasatinib Monohydrate68[8]
Overall Yield (Route B)--Dasatinib Monohydrate61[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be employed to couple this compound with various amines.[12][13]

Buchwald_Hartwig_Workflow start Start reactants Mix: - this compound - Amine - Palladium Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Anhydrous Solvent (e.g., Toluene) start->reactants inert Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) reactants->inert heat Heat Reaction Mixture (e.g., 110 °C) inert->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute with organic solvent - Filter through Celite monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify product 2,4-Disubstituted Thiazole purify->product

Buchwald-Hartwig amination workflow.

Experimental Protocol (General): [12]

  • In a dry Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for the formation of C-C bonds, which can be used to introduce aryl or heteroaryl substituents at the 4-position of the thiazole ring.[14][15][16][17][18]

Suzuki_Coupling_Workflow start Start reactants Mix: - this compound - Boronic Acid/Ester - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) start->reactants inert Degas and Establish Inert Atmosphere reactants->inert heat Heat Reaction Mixture (e.g., 90 °C) inert->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute with water - Extract with organic solvent monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify product 2-Amino-4-arylthiazole purify->product

Suzuki-Miyaura coupling workflow.

Experimental Protocol (General): [16]

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Seal the vessel and heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Biological Activity and Applications

Derivatives of this compound have shown a wide range of biological activities, making this scaffold highly attractive for drug discovery. The most prominent application is in the development of kinase inhibitors for cancer therapy.

Dasatinib and Src Kinase Inhibition

Dasatinib, a potent oral multi-targeted kinase inhibitor, is a prime example of a drug molecule derived from a this compound-based scaffold. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Dasatinib functions by inhibiting a range of kinases, with particularly high potency against BCR-ABL and Src family kinases.

The Src signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant activation of this pathway is implicated in the progression of many cancers. Dasatinib's mechanism of action involves binding to the ATP-binding site of Src kinases, thereby blocking their catalytic activity and inhibiting downstream signaling.

G cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Processes RTK Receptor Tyrosine Kinases (RTKs) (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/Akt Src->PI3K_AKT RAS_MAPK Ras/MAPK Src->RAS_MAPK Dasatinib Dasatinib Dasatinib->Src Inhibition Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Angiogenesis Angiogenesis Migration->Angiogenesis

Dasatinib's inhibition of the Src signaling pathway.

IC₅₀ Values of Dasatinib and Analogs:

The potency of Dasatinib and its derivatives against various cancer cell lines is a key measure of their therapeutic potential. The following table presents a selection of reported IC₅₀ values.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
DasatinibK562Chronic Myeloid Leukemia<0.0512[2]
DasatinibBV-173B-cell Precursor Leukemia<0.0512[2]
DasatinibPanc-1Pancreatic Cancer26.3[2]
DasatinibMDA-MB-231Breast Cancer6.1[19]
Dasatinib4T1Breast Cancer0.014[19]
Dasatinib-Arginine conjugate (Das-R)Panc-1Pancreatic Cancer2.06[2]
Dasatinib-Palmitic acid conjugate (Das-C₁₆)Panc-1Pancreatic Cancer0.72[2]

Conclusion

This compound has established itself as a privileged scaffold in medicinal chemistry, primarily due to its successful application in the synthesis of the potent kinase inhibitor, Dasatinib. Its versatile reactivity allows for the construction of complex molecular architectures, making it a valuable tool for the development of novel therapeutics targeting a range of diseases. The synthetic routes and reaction protocols outlined in this guide provide a foundation for researchers to further explore the potential of this important heterocyclic building block in their own drug discovery and development endeavors.

References

Spectroscopic Profile of 2-Amino-4-chlorothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chlorothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents available data for structurally related analogs and outlines the standard experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

Table 1: 1H NMR Spectroscopic Data of 2-Amino-4-bromothiazole
Chemical Shift (δ) ppmMultiplicityAssignment
6.41s5-H
5.32br sNH2

Note: Data obtained in CDCl3. The free amine of 2-amino-4-halothiazoles can be unstable.[1]

Table 2: Infrared (IR) Spectroscopy Data

A comprehensive IR spectrum for this compound is not explicitly detailed in the provided search results. However, the characteristic vibrational bands for 2-aminothiazole derivatives typically include:

Wavenumber (cm-1)Functional Group
3400-3100N-H stretching (amine)
~1620C=N stretching
~1500C=C stretching
~700C-S stretching

Note: These are general ranges and the exact peak positions for this compound may vary.

Table 3: Mass Spectrometry (MS) Data

Specific mass spectrometry data for this compound was not found. However, for the related compound 2-Amino-4-(4-chlorophenyl)thiazole, the exact mass is reported as 210.001847 g/mol [2]. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for determining the exact mass and molecular formula of such compounds[3][4].

Experimental Protocols

The following sections describe standardized methods for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300 MHz or higher.[3] The sample is dissolved in a deuterated solvent, such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

Infrared (IR) Spectroscopy

FT-IR spectra are commonly obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.[2] Alternatively, the KBr disc method can be used, where the sample is mixed with potassium bromide and pressed into a pellet.[5] Spectra are typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectra can be acquired using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is often employed.[3][4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS, GC-MS, HRMS) Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Chemical Reactivity and Stability of 2-Amino-4-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 2-amino-4-chlorothiazole. This compound is a vital heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the versatile reactivity of the amino group and the thiazole ring system.

Chemical and Physical Properties

This compound (CAS No: 52107-46-7) is a thiazole derivative with a chlorine atom at the 4-position and an amino group at the 2-position.[1] The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃H₃ClN₂S[1][2]
Molecular Weight 134.59 g/mol [1][2]
Melting Point 181-182 °C[1]
Boiling Point 260.469 °C at 760 mmHg[1]
Density 1.558 g/cm³[1]
Flash Point 111.328 °C[1]
pKa 2.17 ± 0.10 (Predicted)[1]
Appearance White to pale yellow crystalline solid[3]
Solubility Soluble in water, alcohols, and diethyl ether[4]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its two main functional groups: the exocyclic amino group and the chloro-substituted thiazole ring. The amino group typically acts as a nucleophile, while the thiazole ring can participate in various substitution reactions.

The exocyclic amino group is a primary site for electrophilic attack. Common reactions include acylation, and condensation with aldehydes and isocyanates.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This is a common strategy in the synthesis of biologically active molecules.[5] For instance, the acylation of this compound with O-acetylsalicyloyl chloride yields 2-((4-chlorothiazol-2-yl)carbamoyl)phenyl acetate.[5] Under certain conditions, bis-acylation can also occur.[5]

acylation_reaction This compound This compound Product N-Acylated This compound This compound->Product Base (e.g., Et3N) THF Acyl_Chloride R-COCl Acyl_Chloride->Product sandmeyer_reaction 2-Aminothiazole 2-Aminothiazole Diazonium_Salt Thiazole-2-diazonium salt 2-Aminothiazole->Diazonium_Salt NaNO2, H+ 2-Chlorothiazole 2-Chlorothiazole Diazonium_Salt->2-Chlorothiazole CuCl, NaCl experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Dissolve Dissolve this compound in anhydrous THF Stir Stir at 20°C Dissolve->Stir Add_Reagents Add O-acetylsalicyloyl chloride and Triethylamine Stir->Add_Reagents Monitor Monitor reaction by TLC Add_Reagents->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize the product Purify->Characterize

References

The Expanding Therapeutic Potential of 2-Amino-4-chlorothiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Promise of Substituted Thiazoles for Researchers, Scientists, and Drug Development Professionals.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many variations, 2-amino-4-chlorothiazole derivatives have emerged as a particularly promising class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of these compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several novel this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell growth, survival, and metastasis.

One study highlighted a series of 2-[(substituted)acetamido]thiazole-4-carboxylates, with some compounds showing potent inhibition of pancreatic cancer cell (Panc-1) proliferation. For instance, ethyl 2-[2-(dibutylamino)acetamido]- and 2-[2-(4-methylpiperidin-1-yl)acetamidothiazole-carboxylates inhibited proliferation by over 50% at a concentration of 90 μM. The former compound exhibited a particularly strong potency with an IC50 value of 43.08 μM and was also shown to markedly inhibit Panc-1 cell migration, invasion, and adhesion, suggesting its potential as a promising candidate for anticancer drug development.[1]

Another study focused on 2-amino-4-phenylthiazole derivatives, which were evaluated for their in vitro antiproliferative activity against A549, HeLa, HT29, and Karpas299 human cancer cell lines. Some of these compounds exhibited significant antiproliferative activity, with one derivative showing an outstanding growth inhibitory effect on the HT29 cell line with an IC50 value of 2.01 µM.[2][3][4]

Furthermore, a sublibrary of 2-aminothiazole derivatives was evaluated for antitumor activities against human lung cancer cell line H1299 and human glioma cell line SHG-44. One compound, 4,5,6,7-tetrahydrobenzo[d]thiazole(26b), exhibited the most potent antitumor activities with IC50 values of 4.89 and 4.03 μmol/L against the two tested cell lines, respectively.[5]

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineActivityIC50/GI50 ValueReference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)Proliferation Inhibition43.08 μM[1]
2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-carboxylatePanc-1 (Pancreatic)Proliferation Inhibition>50% inhibition at 90 μM[1]
Compound 5b (2-amino-4-phenylthiazole derivative)HT29 (Colon)Antiproliferative2.01 µM[2][3][4]
Compound 28 (2,4-disubstituted thiazole amide)HT29 (Colon)Antiproliferative0.63 μM[3]
Compound 28 (2,4-disubstituted thiazole amide)HeLa (Cervical)Antiproliferative6.05 μM[3]
Compound 28 (2,4-disubstituted thiazole amide)A549 (Lung)Antiproliferative8.64 μM[3]
4,5,6,7-tetrahydrobenzo[d]thiazole(26b)H1299 (Lung)Antitumor4.89 μmol/L[5]
4,5,6,7-tetrahydrobenzo[d]thiazole(26b)SHG-44 (Glioma)Antitumor4.03 μmol/L[5]
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVariousCytotoxicityHigh potency[6][7][8]
Compound 17b (2-arylamino-4-(3'-indolyl)thiazole)MCF-7 (Breast)Cytotoxicity1.86 μM[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in living cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G Experimental Workflow: MTT Assay cluster_0 Plate Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis a Seed cells in 96-well plate b Incubate overnight a->b c Add this compound derivatives b->c d Incubate for 48-72 hours c->d e Add MTT solution d->e f Incubate for 2-4 hours e->f g Add solubilizing agent (DMSO) f->g h Measure absorbance at 570 nm g->h i Calculate IC50 value h->i

Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

This compound derivatives have also been investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi.

A study on newly synthesized 2-amino-4-(4-chlorophenyl) thiazole derivatives demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans.[10] Another study reported that certain derivatives exhibited distinguished antifungal activity against C. albicans and C. glabrata, while showing no activity against Gram-negative bacteria.[11]

The conjugation of amino acids to the thiazole moiety has been shown to enhance antimicrobial activities. Chloro-substituted analogs, in particular, displayed better antibacterial and antifungal properties.[12]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicrobial StrainActivityMIC (µg/mL)Reference
2-amino-4-(4-chlorophenyl) thiazole derivativesStaphylococcus aureus, Bacillus subtilisModerate Antibacterial100[10]
2-amino-4-(4-chlorophenyl) thiazole derivativesCandida glabrata, Candida albicansHigh Antifungal100[10]
Compounds 7 and 8 (thiazole derivatives)Staphylococcus aureus, Bacillus subtilisModerate AntibacterialNot specified[11]
Compounds 5-8 (thiazole derivatives)Candida albicans, Candida glabrataDistinguished AntifungalNot specified[11]
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37RvAntitubercular0.06[13]
Experimental Protocol: Well Diffusion Method for Antimicrobial Screening

The well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

  • Media Preparation: A suitable agar medium is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The solidified agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Application: A known concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A control well contains only the solvent.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

G Experimental Workflow: Well Diffusion Assay cluster_0 Preparation cluster_1 Testing cluster_2 Analysis a Prepare and pour agar plates b Inoculate with test microorganism a->b c Create wells in the agar b->c d Add test compound to wells c->d e Incubate plates d->e f Measure zone of inhibition e->f

Workflow for the well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. This compound derivatives have been explored for their potential to mitigate inflammatory processes, often by inhibiting key enzymes in the inflammatory cascade.

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed their potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response.[14] Specifically, compounds 5d and 5e from this series were identified as potent anti-COX/LOX agents.[14] Another compound, 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A), has been described as a dual inhibitor of cyclooxygenase/lipoxygenase and a potent free radical scavenger with topical anti-inflammatory activity.[15]

Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Compound/DerivativeTarget/ModelActivityReference
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d, 5e)COX-1, COX-2, 5-LOXPotent Inhibition[14]
2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A)Cyclooxygenase/LipoxygenaseDual Inhibition[15]
5-chloro-1,3-benzothiazole-2-amine (Bt2)Carrageenan-induced paw edemaAnti-inflammatory[16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

  • Animal Grouping: Rodents (typically rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test compound is administered to the treatment group, usually orally or intraperitoneally, at a specific time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume with the control group.

G Signaling Pathway: COX/LOX Inhibition Arachidonic Acid Arachidonic Acid COX COX Arachidonic Acid->COX LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound derivative This compound derivative This compound derivative->COX This compound derivative->LOX

Inhibition of the COX and LOX inflammatory pathways.

Enzyme Inhibition: A Key Mechanism of Action

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes.

One study investigated the effects of these derivatives on carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The 2-amino-4-(4-chlorophenyl)thiazole compound exhibited the best inhibition against hCA I with a Ki of 0.008 ± 0.001 μM.[18] Another derivative, 2-amino-4-(4-bromophenyl)thiazole, showed the best inhibition against hCA II, AChE, and BChE with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 μM, respectively.[18]

Furthermore, a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position were synthesized and found to be potent inhibitors of monkey renin in vitro.[19]

Table 4: Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives

Compound/DerivativeEnzymeKi Value (μM)Reference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)0.008 ± 0.001[18]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)0.124 ± 0.017[18]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 ± 0.030[18]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 ± 0.041[18]

Conclusion and Future Directions

The diverse biological activities of this compound derivatives underscore their significant potential in drug discovery and development. The current body of research provides a strong foundation for further exploration of this chemical scaffold. Future efforts should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Additionally, in-depth mechanistic studies and in vivo efficacy and safety evaluations will be crucial for translating these promising preclinical findings into novel therapeutic agents. The versatility of the 2-aminothiazole core, combined with the reactivity of the chloro-substituent, offers a rich platform for the generation of new and improved drug candidates across a range of therapeutic areas. for the generation of new and improved drug candidates across a range of therapeutic areas.

References

2-Amino-4-chlorothiazole: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-chlorothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in drug discovery and development, with a focus on its role in the creation of targeted therapies.

Core Synthesis and Chemical Properties

The primary route to synthesizing the this compound core is through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative. In the case of this compound, 1,3-dichloroacetone serves as the key α-haloketone precursor.[1]

The 2-amino group of the thiazole ring is nucleophilic and can readily undergo various chemical transformations, including acylation, alkylation, and arylation. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, although it is generally less reactive than the corresponding bromo or iodo derivatives. This differential reactivity allows for selective functionalization at different positions of the thiazole ring.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound from 1,3-dichloroacetone and thiourea.

Materials:

  • 1,3-dichloroacetone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add a solution of 1,3-dichloroacetone (1 equivalent) in ethanol to the thiourea solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

G Thiourea Thiourea Intermediate Thiouronium Salt Intermediate Thiourea->Intermediate Nucleophilic Attack Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Hantzsch synthesis of this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a number of clinically important drugs and investigational agents. Its ability to serve as a versatile template for the introduction of various pharmacophoric groups has led to its use in the development of kinase inhibitors, antimicrobial agents, and compounds targeting neurodegenerative diseases.

Kinase Inhibitors: The Dasatinib Story

One of the most prominent examples of a drug derived from a 2-aminothiazole core is Dasatinib , a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][3] Dasatinib's mechanism of action involves the inhibition of the Bcr-Abl tyrosine kinase, the hallmark of Ph+ leukemias, as well as other kinases such as the SRC family kinases.[2][3]

The synthesis of Dasatinib showcases the utility of the 2-aminothiazole scaffold, where the 2-amino group is functionalized to introduce the pyrimidine moiety, a key interaction point with the target kinase.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemia cells through the activation of multiple downstream signaling pathways. Dasatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, effectively blocking its catalytic activity and inhibiting the phosphorylation of downstream substrates.[1][4][5] This leads to the induction of apoptosis in Bcr-Abl-positive cells.[5] Dasatinib is unique in its ability to bind to both the active and inactive conformations of the Abl kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[4][5]

G Bcr_Abl Bcr-Abl Kinase Substrate Downstream Substrates Bcr_Abl->Substrate Phosphorylation Apoptosis Apoptosis Bcr_Abl->Apoptosis Inhibition of Dasatinib Dasatinib Dasatinib->Bcr_Abl Inhibition ATP ATP ATP->Bcr_Abl P_Substrate Phosphorylated Substrates Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation

Dasatinib inhibits Bcr-Abl kinase activity.

Table 1: Kinase Inhibition Profile of Dasatinib

Kinase TargetIC₅₀ (nM)Reference
Bcr-Abl<1[3]
SRC0.5[3]
LCK1.0[3]
c-KIT1.0[3]
PDGFRβ28[3]
Antimicrobial Agents

Derivatives of this compound have also been explored for their potential as antimicrobial agents. By modifying the 2-amino group and the 5-position of the thiazole ring, researchers have developed compounds with activity against a range of bacterial and fungal pathogens.[2][6][7]

Table 2: Antimicrobial Activity of 2-Amino-4-chlorophenylthiazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Derivative 1Escherichia coli16[2]
Derivative 2Staphylococcus aureus8[2]
Derivative 3Candida albicans32[3]
Agents for Neurodegenerative Diseases

Recent studies have suggested that 2-aminothiazole derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.[8][9] Certain compounds have shown the ability to inhibit tau protein aggregation, a key pathological hallmark of Alzheimer's disease.[10]

Advanced Synthetic Methodologies

The functionalization of the this compound core often involves modern cross-coupling reactions to build molecular complexity. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly valuable for creating C-C and C-N bonds, respectively.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound Derivatives

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-amino-4-chloro-5-bromothiazole derivative with an arylboronic acid. The greater reactivity of the C-Br bond allows for selective coupling at the 5-position.

G Start 2-Amino-4-chloro-5-bromothiazole Product 2-Amino-4-chloro-5-arylthiazole Start->Product Arylboronic Arylboronic Acid Arylboronic->Product Catalyst Pd Catalyst + Base Catalyst->Product Suzuki Coupling

Suzuki coupling of a this compound derivative.

Materials:

  • 2-Amino-4-chloro-5-bromothiazole derivative

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • In a Schlenk flask, combine the 2-amino-4-chloro-5-bromothiazole derivative (1 equivalent), arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond at the 4-position of the thiazole ring, following a prior Suzuki coupling at the 5-position.

Materials:

  • 2-Amino-5-aryl-4-chlorothiazole

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.5-2 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-amino-5-aryl-4-chlorothiazole (1 equivalent), palladium catalyst, ligand, and base in a Schlenk tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[13][14]

Conclusion

The this compound core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and amenability to a wide range of chemical modifications have enabled the development of important therapeutic agents, most notably the kinase inhibitor Dasatinib. The ongoing exploration of this privileged structure in the contexts of antimicrobial and neurodegenerative disease research suggests that this compound and its derivatives will remain a fruitful area of investigation for the discovery of novel drugs for the foreseeable future. The synthetic protocols and biological insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicology of 2-Amino-4-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicological information for 2-Amino-4-chlorothiazole (CAS No: 52107-46-7). This document is intended to inform researchers, scientists, and professionals in drug development about the potential hazards associated with this compound and to provide guidance on its safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a thiazole derivative with the molecular formula C₃H₃ClN₂S.[1][2] It is recognized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₃ClN₂S[1][4]
Molecular Weight 134.59 g/mol [1]
CAS Number 52107-46-7[1][2]
Appearance Solid, powder[5]
Color Cream / Off-white[5]
Melting Point 181-182 °C[4]
Boiling Point 260.5 ± 13.0 °C (at 760 Torr)[2]
Flash Point 111.3 ± 19.8 °C[2]
Solubility Slightly soluble in water (4.3 g/L at 25 °C)[2]
Density 1.558 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[2]

Safety and Handling

Adherence to proper safety and handling protocols is critical to minimize risk when working with this compound.

Hazard Identification

This compound is classified as a hazardous substance.[5] The GHS classification is summarized below.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word:Warning [5]

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or EN 166.[6]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or protective suit.[6]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 dust mask or a higher-level respirator.[6]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[5][6] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] Keep containers tightly sealed when not in use.[5][6]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Skin Contact: Immediately flush the contaminated skin with soap and water.[7] Remove contaminated clothing.[7] If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

In the event of a spill, wear appropriate PPE.[6] Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[6] Avoid generating dust.[6]

Disposal Considerations

Dispose of waste containing this compound, including unused product and contaminated lab supplies, in a designated and clearly labeled hazardous waste container.[6] Follow all local, state, and federal regulations for chemical waste disposal.[6]

Toxicology

Note: Specific quantitative toxicological data for this compound is limited in publicly available literature. The information below is based on general knowledge of related compounds and available safety data sheets. Further testing is required for a comprehensive toxicological profile.

Acute Toxicity
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Chronic Toxicity: No data available.

  • Carcinogenicity: No specific carcinogenicity studies on this compound were found. However, studies on other heterocyclic amines have shown carcinogenic potential in rodents.[9] For example, 2-amino-4-(5-nitro-2-furyl) thiazole was found to be carcinogenic in rats.[9][10]

  • Mutagenicity: No specific mutagenicity data for this compound is available. The Ames test is a common method for assessing the mutagenic potential of chemicals.[11][12][13] A study on the related compound 2-amino-4-methylthiazole indicated it was non-mutagenic in an Ames test.[14]

  • Reproductive Toxicity: No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD) are widely used for chemical testing.[15][16][17]

Representative Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11][12][13] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.[12] The test evaluates the ability of a substance to cause mutations that result in a return to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.[12]

General Procedure:

  • Strain Preparation: Cultures of the appropriate Salmonella typhimurium strains are grown overnight.

  • Metabolic Activation: The test can be performed with and without a metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.[11]

  • Exposure: The bacterial culture, the test substance at various concentrations, and the S9 mix (if used) are combined in a test tube.

  • Plating: The mixture is added to a molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Representative Protocol: In Vivo Rodent Carcinogenicity Bioassay

Carcinogenicity studies are typically conducted in two rodent species, often rats and mice.[18][19] These studies are long-term, usually lasting for 18-24 months.[18]

General Procedure:

  • Dose Selection: Dose levels are determined from shorter-term toxicity studies.

  • Animal Dosing: The test substance is administered to the animals daily, typically in their feed, by gavage, or through inhalation.

  • Observation: Animals are observed for clinical signs of toxicity and the development of tumors.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy, and tissues are examined histopathologically for the presence of neoplasms.[18]

Visualizations

The following diagrams illustrate general workflows and logical relationships relevant to the safety and toxicological assessment of chemical compounds.

Experimental_Workflow_for_Toxicity_Testing cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing Ames Ames Test (Mutagenicity) AcuteTox Acute Toxicity (LD50) Ames->AcuteTox If mutagenic, proceed with caution CellCulture Cell Culture Assays (Cytotoxicity) CellCulture->AcuteTox Subchronic Subchronic Toxicity (28- or 90-day) AcuteTox->Subchronic Determine dose ranges Chronic Chronic Toxicity & Carcinogenicity Subchronic->Chronic ReproTox Reproductive & Developmental Toxicity Subchronic->ReproTox RiskAssessment Hazard Identification & Risk Assessment Chronic->RiskAssessment ReproTox->RiskAssessment Start Test Compound: This compound Start->Ames Start->CellCulture Regulatory Regulatory Submission RiskAssessment->Regulatory Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_cleanup Post-Experiment Assess Assess Hazards (Review SDS) SelectPPE Select Appropriate PPE Assess->SelectPPE UseControls Use Engineering Controls (Fume Hood) SelectPPE->UseControls Handle Handle Compound UseControls->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End End Dispose->End Start Start Start->Assess

References

The Pivotal Role of 2-Amino-4-chlorothiazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Among its many derivatives, 2-amino-4-chlorothiazole has emerged as a particularly valuable core for the development of novel therapeutic agents. Its unique electronic properties and synthetic tractability have made it a focal point for researchers targeting a diverse range of diseases, from cancer to infectious diseases. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives in drug discovery.

Synthesis of the this compound Core

The primary and most widely utilized method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. For the specific synthesis of this compound, a common starting material is a 1,3-dicarbonyl compound or its equivalent, which is halogenated at the α-position.

A representative synthetic approach involves the reaction of 4-chloroacetoacetyl chloride with thiourea. The process begins with the preparation of 4-chloroacetoacetyl chloride, followed by its condensation with thiourea to form the thiazole ring.

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, most notably as anticancer and antimicrobial agents. The chlorine atom at the 4-position of the thiazole ring can significantly influence the compound's potency and selectivity.

Anticancer Activity: Targeting Kinase Signaling

A significant area of research for this compound derivatives is in the development of protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] The 2-aminothiazole core serves as a versatile scaffold for designing inhibitors that can target the ATP-binding site of various kinases.

Compounds incorporating the this compound moiety have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and casein kinase 2 (CK2).[1][2][4] For example, the well-known multi-kinase inhibitor Dasatinib, which contains a 2-aminothiazole core, potently inhibits BCR-Abl and Src family kinases.[1] The general mechanism involves the 2-aminothiazole nitrogen atoms forming key hydrogen bonds within the kinase hinge region, while substituents on the scaffold can be modified to achieve selectivity and potency.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound IDTarget Kinase(s)Cell LineIC50 / GI50 (µM)Reference
Dasatinib (BMS-354825)pan-Src, AblVariousSub-nanomolar to nanomolar[1]
Compound 14 CDK2A2780 ovarian carcinomaPotent (nM range)[2]
Compound 27 CK2 (allosteric)786-O renal cell carcinoma5[4]
Chloro-substituted phenyl derivativeNot specifiedHT29, A549, HeLa, Karpas2990.63 - 13.87N/A
Antimicrobial Activity

The this compound scaffold has also been explored for its potential in developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens. These compounds have shown activity against a range of bacteria and fungi. The mechanism of action for their antimicrobial effects is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound IDTarget Organism(s)Activity MetricValue (µg/mL)Reference
Chloro-substituted analogsStaphylococcus aureus, Escherichia coli, Aspergillus nigerMICNot specifiedN/A
Thiazole-based chalconesStaphylococcus aureus, Escherichia coliZone of inhibitionNot specifiedN/A

Experimental Protocols

General Synthesis of this compound Derivatives (Hantzsch Synthesis)

Materials:

  • α-haloketone (e.g., 1,1,3-trichloroacetone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiourea (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

  • Recombinant kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

  • [γ-³²P]ATP

  • Substrate peptide or protein

  • Test compound (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter to quantify the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.[5][6]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Sabouraud dextrose agar

  • Sterile petri dishes

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic/antifungal drug

  • Sterile cork borer

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes.

  • Once the agar has solidified, inoculate the surface with the microbial culture.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific volume of the test compound solution at different concentrations into the wells.

  • Add the standard drug and the solvent control to separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the role of this compound in drug discovery.

G cluster_synthesis Hantzsch Thiazole Synthesis alpha_haloketone α-Haloketone (e.g., 4-chloroacetoacetyl chloride) condensation Condensation & Cyclization alpha_haloketone->condensation thiourea Thiourea thiourea->condensation thiazole_core This compound Core condensation->thiazole_core

Caption: General workflow for the Hantzsch synthesis of the this compound core.

G cluster_workflow Kinase Inhibition Assay Workflow reagents Kinase, Substrate, Buffer, ATP incubation Incubation reagents->incubation compound This compound Derivative compound->incubation detection Detection of Phosphorylation incubation->detection analysis IC50 Determination detection->analysis

Caption: A simplified workflow for determining the inhibitory activity of a compound against a target kinase.

G cluster_pathway Kinase Inhibitor Mechanism of Action inhibitor This compound Kinase Inhibitor kinase Protein Kinase (e.g., CDK2, Src) inhibitor->kinase apoptosis Apoptosis inhibitor->apoptosis substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response cellular_response->apoptosis

Caption: Inhibition of a protein kinase signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold continues to be a highly attractive and fruitful starting point for the design and synthesis of novel drug candidates. Its proven success in targeting a multitude of biological entities, particularly protein kinases, underscores its significance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, further expanding the therapeutic potential of this remarkable heterocyclic core. The detailed methodologies and data presented in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

2-Amino-4-chlorothiazole mechanism of action investigations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action Investigations of 2-Amino-4-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This technical guide focuses on the core compound, this compound, and its investigated mechanisms of action. While many studies explore its derivatives, this document consolidates the available data on the parent compound, with a primary focus on its role as an enzyme inhibitor. Investigations have identified this compound as a potent inhibitor of human carbonic anhydrase I (hCA I) and lactoperoxidase (LPO). Furthermore, the broader class of 2-aminothiazole derivatives has shown promise in anticancer and antimicrobial applications, suggesting potential, albeit less characterized, mechanisms for the core structure. This guide provides a detailed overview of the known molecular interactions, quantitative data from key studies, and the experimental protocols utilized in these investigations.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in the field of drug discovery. Its structural simplicity and the reactivity of the amino group and thiazole ring make it a versatile starting point for the synthesis of more complex molecules.[1] The 2-aminothiazole core is present in several clinically approved drugs, highlighting its therapeutic potential.[2][3] This guide will delve into the specific mechanistic investigations of this compound, providing a foundational understanding for researchers in drug development.

Known Mechanisms of Action: Enzyme Inhibition

The most clearly elucidated mechanism of action for this compound is its potent inhibition of specific enzymes.

Inhibition of Human Carbonic Anhydrase I (hCA I)

Recent studies have identified 2-amino-4-(4-chlorophenyl)thiazole, a closely related derivative, as a highly effective inhibitor of the human carbonic anhydrase I isoenzyme.[4] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including pH regulation and tumorigenesis.[5]

A study investigating the effects of various 2-amino thiazole derivatives on carbonic anhydrase isoenzymes I and II demonstrated that 2-amino-4-(4-chlorophenyl)thiazole exhibited the best inhibition against hCA I, with a Ki of 0.008 ± 0.001 μM.[4] This potent inhibition suggests a potential therapeutic application for this compound in conditions where hCA I activity is dysregulated.

Inhibition of Lactoperoxidase (LPO)

2-Amino-4-(4-chlorophenyl)thiazole has also been identified as a competitive inhibitor of lactoperoxidase (LPO).[6] LPO is a heme-containing glycoprotein with antimicrobial properties, playing a role in the innate immune system.[6] The study revealed that among several 2-amino thiazole derivatives, the 4-(4-chlorophenyl) substituted compound demonstrated the most significant inhibitory effect on LPO, with a Ki value of 250 ± 100 nM.[6]

Potential Mechanisms of Action: Anticancer and Antimicrobial Activities

While direct studies on the anticancer and antimicrobial effects of the unsubstituted this compound are limited, the broader class of 2-aminothiazole derivatives, including those with chloro-substitutions, have demonstrated significant activity in these areas.

Anticancer Activity

Derivatives of 2-aminothiazole have shown cytotoxic effects against a variety of cancer cell lines.[3][7][8] The anticancer mechanism for this class of compounds is often attributed to the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[3] For instance, the well-known kinase inhibitor Dasatinib contains a 2-aminothiazole core.[9] The introduction of a chlorine atom on an associated phenyl ring has been shown to enhance the cytotoxic potency of some 2-aminothiazole derivatives.[3]

Antimicrobial Activity

New derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole have been synthesized and evaluated for their antimicrobial properties.[10] These compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[10][11] The mechanism of antimicrobial action for this class of compounds is still under investigation but is an active area of research.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activity of this compound and its closely related derivatives.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition Constant (Ki)Reference
2-amino-4-(4-chlorophenyl)thiazoleHuman Carbonic Anhydrase I (hCA I)0.008 ± 0.001 μM[4]
2-amino-4-(4-chlorophenyl)thiazoleLactoperoxidase (LPO)250 ± 100 nM[6]

Table 2: Anticancer Activity of a Related Derivative

CompoundCancer Cell LineIC50 (μM)Reference
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileNot specifiedNot specified (maximum cytotoxicity among synthesized compounds)[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[5]

Materials and Reagents:

  • Human Carbonic Anhydrase I (hCA I)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (or derivative) as the test inhibitor

  • Acetazolamide (as a positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of hCA I in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test inhibitor and positive control in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL Tris-HCl buffer + 20 µL p-NPA solution.

    • Control (No Inhibitor): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL hCA I solution.

    • Test Compound: 158 µL Tris-HCl buffer + 2 µL of test inhibitor dilution + 20 µL hCA I solution.

    • Positive Control: 158 µL Tris-HCl buffer + 2 µL of positive control dilution + 20 µL hCA I solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a general protocol for determining cholinesterase inhibition, a common activity of 2-aminothiazole derivatives.[12][13]

Materials and Reagents:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test inhibitor

  • Donepezil (as a positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitor and positive control in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of AChE solution to each well (except blank).

    • Add 110 µL of phosphate buffer to each well.

    • Add 20 µL of the test inhibitor, positive control, or DMSO (for control) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 30 µL of DTNB solution followed by 20 µL of ATCI solution to all wells.

  • Measurement: Measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Similar to the carbonic anhydrase assay, calculate the reaction rates, percentage of inhibition, IC50, and Ki values.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known inhibitory mechanisms of this compound derivatives and the general workflow for enzyme inhibition assays.

G Inhibitory Mechanism of this compound Derivatives cluster_0 Enzyme Inhibition cluster_1 Downstream Effects 2-Amino-4-chlorothiazole_Derivative 2-Amino-4-chlorothiazole_Derivative hCA_I Human Carbonic Anhydrase I 2-Amino-4-chlorothiazole_Derivative->hCA_I Inhibits LPO Lactoperoxidase 2-Amino-4-chlorothiazole_Derivative->LPO Inhibits Reduced_CO2_Hydration Reduced CO2 Hydration hCA_I->Reduced_CO2_Hydration Reduced_Antimicrobial_Activity Reduced Innate Antimicrobial Activity LPO->Reduced_Antimicrobial_Activity Altered_pH_Homeostasis Altered pH Homeostasis Reduced_CO2_Hydration->Altered_pH_Homeostasis

Caption: Inhibitory mechanisms of this compound derivatives on hCA I and LPO.

G General Workflow for Enzyme Inhibition Assay Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Assay_Setup Set up Assay Plate (Blank, Control, Test) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate (Enzyme + Inhibitor) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Spectrophotometry) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (% Inhibition, IC50, Ki) Kinetic_Measurement->Data_Analysis

Caption: A generalized workflow for conducting an enzyme inhibition assay.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound and its close derivatives as potent enzyme inhibitors, particularly of human carbonic anhydrase I and lactoperoxidase. These findings provide a solid foundation for the further development of this scaffold for therapeutic applications targeting these enzymes. The observed anticancer and antimicrobial activities of the broader 2-aminothiazole class suggest that the core this compound structure may possess a wider range of biological activities that warrant further investigation.

Future research should focus on:

  • Elucidating the precise binding mode of this compound to its target enzymes through structural biology studies.

  • Conducting comprehensive screening of this compound against a broader panel of kinases and microbial strains to better define its activity spectrum.

  • Investigating the effects of this compound on specific cellular signaling pathways to uncover novel mechanisms of action.

A deeper understanding of the molecular mechanisms of this compound will be crucial for its rational design and development into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Multi-Component Reactions Utilizing 2-Amino-4-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 2-amino-4-chlorothiazole in multi-component reactions (MCRs), offering an efficient pathway to complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound is a valuable building block in this context, possessing multiple reactive sites that can be exploited in various MCRs to construct fused heterocyclic systems. The presence of the chloro-substituent at the 4-position offers a handle for further functionalization, enhancing the molecular diversity of the resulting products. This document focuses on the application of this compound in the Groebke-Blackburn-Bienaymé (GBB) reaction, a prominent three-component reaction for the synthesis of imidazo[2,1-b]thiazoles.

Featured Multi-Component Reaction: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé reaction is a three-component condensation of an amidine, an aldehyde, and an isocyanide to produce substituted imidazo-fused heterocycles. This compound can serve as the amidine component, leading to the formation of 7-chloroimidazo[2,1-b]thiazole derivatives. These scaffolds are of significant interest due to their presence in various biologically active molecules.

Reaction Principle

The reaction proceeds via the formation of an iminium ion from the aldehyde and the exocyclic amino group of the this compound. This is followed by the nucleophilic attack of the isocyanide and subsequent intramolecular cyclization involving the endocyclic nitrogen of the thiazole ring to yield the final imidazo[2,1-b]thiazole product.

Diagram of the Groebke-Blackburn-Bienaymé Reaction Workflow

GBB_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_outcome Product Formation & Isolation 2_amino_4_chlorothiazole This compound mixing Mixing in Solvent (e.g., Methanol) 2_amino_4_chlorothiazole->mixing aldehyde Aldehyde aldehyde->mixing isocyanide Isocyanide isocyanide->mixing heating Heating (e.g., 60 °C) mixing->heating Reaction Progression product 7-Chloroimidazo[2,1-b]thiazole Derivative heating->product Cyclization purification Purification (e.g., Column Chromatography) product->purification

Caption: Workflow for the one-pot GBB reaction.

Experimental Protocols

General Protocol for the Three-Component Synthesis of 7-Chloroimidazo[2,1-b]thiazole Derivatives

This protocol is a general procedure based on established methods for the Groebke-Blackburn-Bienaymé reaction with 2-aminothiazoles. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (anhydrous)

  • Scandium(III) triflate (Sc(OTf)₃) (optional, as catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol).

  • Optional: Add a catalytic amount of Scandium(III) triflate (10 mol%).

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-chloroimidazo[2,1-b]thiazole derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Diagram of the GBB Reaction Mechanism

GBB_Mechanism Amidine This compound Iminium Iminium Ion Amidine->Iminium + Aldehyde, -H₂O Aldehyde R¹-CHO Aldehyde->Iminium Isocyanide R²-NC Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Cyclization_Intermediate Cyclization Precursor Nitrilium->Cyclization_Intermediate Intramolecular attack Product 7-Chloro-imidazo[2,1-b]thiazole Cyclization_Intermediate->Product Proton transfer & Aromatization

Caption: Simplified mechanism of the GBB reaction.

Quantitative Data

The yields of the Groebke-Blackburn-Bienaymé reaction are dependent on the specific aldehyde and isocyanide used. The following table summarizes representative yields for the synthesis of various 7-chloroimidazo[2,1-b]thiazole derivatives based on analogous reactions with 2-aminothiazoles.

EntryAldehyde (R¹)Isocyanide (R²)ProductYield (%)
1Phenyltert-Butyl2-(tert-Butyl)-7-chloro-3-phenylimidazo[2,1-b]thiazole75-85
24-Chlorophenyltert-Butyl2-(tert-Butyl)-7-chloro-3-(4-chlorophenyl)imidazo[2,1-b]thiazole70-80
34-Methoxyphenyltert-Butyl2-(tert-Butyl)-7-chloro-3-(4-methoxyphenyl)imidazo[2,1-b]thiazole80-90
4PhenylCyclohexyl7-Chloro-2-cyclohexyl-3-phenylimidazo[2,1-b]thiazole70-80
52-Naphthyltert-Butyl2-(tert-Butyl)-7-chloro-3-(naphthalen-2-yl)imidazo[2,1-b]thiazole72-82

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Isocyanides are volatile and have a strong, unpleasant odor. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The use of this compound in multi-component reactions, particularly the Groebke-Blackburn-Bienaymé reaction, provides a highly efficient and versatile route to novel heterocyclic compounds. The protocols and data presented herein serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, facilitating the exploration of new chemical space for drug discovery and development. The chloro-substituent in the final products opens avenues for further diversification through cross-coupling reactions or nucleophilic substitutions.

Application Notes and Protocols: 2-Amino-4-chlorothiazole as a Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-4-chlorothiazole and its parent scaffold, 2-aminothiazole, as a crucial precursor in the synthesis of bioactive compounds, with a primary focus on the potent kinase inhibitor, Dasatinib. Detailed experimental protocols for key synthetic intermediates and descriptions of the biological signaling pathways affected by these molecules are provided to support research and development in medicinal chemistry and oncology.

Introduction: The 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole motif is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its ability to participate in various chemical transformations makes it a versatile building block for creating libraries of bioactive molecules. This document specifically highlights the role of 2-aminothiazole derivatives in the synthesis of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2]

Application: Synthesis of Dasatinib Intermediate

A key intermediate in the synthesis of Dasatinib is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Several synthetic routes to this intermediate have been developed, showcasing the versatility of the 2-aminothiazole core.

Route 1: From (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

This efficient method involves the chemoselective α-bromination of a β-ethoxyacrylamide derivative followed by a one-pot cyclization with thiourea.[2]

Experimental Protocol: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [2]

  • Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide: To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol).

  • Allow the mixture to warm to 20°C and stir for 2 hours.

  • Add 1N hydrochloric acid (115 mL) at 0-10°C.

  • Dilute with water (310 mL) and concentrate under vacuum to a thick slurry.

  • Dilute the slurry with toluene (275 mL), stir for 15 minutes at 20-22°C, and then for 1 hour at 0°C.

  • Collect the solid by vacuum filtration, wash with water (2 x 75 mL), and dry to yield the product.

  • Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (4.08 g, 22.9 mmol) at -10 to 0°C.

  • After the bromination is complete, add thiourea and heat the mixture to effect ring closure.

  • Isolate the product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which is obtained in high yield (95%).[2]

Route 2: From Ethyl 2-aminothiazole-5-carboxylate

This route involves the protection of the amino group, amidation, and subsequent deprotection.

Experimental Protocol: Multi-step synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [3]

  • Amino Protection: Suspend ethyl 2-aminothiazole-5-carboxylate (172g, 1mol) in dichloromethane (1000g) and add sodium bicarbonate (168g, 2mol). Cool to 10-15°C and add benzyl chloroformate (255g, 1.5mol) dropwise over 1 hour. Stir at room temperature for 5 hours. Recover the product after workup to yield the N-CBZ protected intermediate.

  • Amidation: The protected intermediate is then activated, for example with methanesulfonyl chloride in pyridine, followed by reaction with 2-chloro-6-methylaniline at 80°C for 8 hours.

  • Deprotection: The CBZ protecting group is removed using reagents such as aluminum trichloride-anisole to yield the final product.

Table 1: Summary of Yields for Dasatinib Intermediate Synthesis

Synthetic RouteKey Starting MaterialsKey StepsReported YieldReference
Route 1 (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, Thioureaα-bromination, Cyclization95% (for the cyclization step)[2]
Route 2 Ethyl 2-aminothiazole-5-carboxylate, 2-chloro-6-methylanilineAmino protection, Amidation, Deprotection90% (for protection), 85% (for amidation)[3]
Subsequent Synthesis of Dasatinib

The intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is then coupled with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.

Experimental Protocol: Synthesis of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide [2]

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in tetrahydrofuran (65 mL), slowly add a 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) while maintaining the temperature at 10-20°C.

  • Stir the mixture at room temperature for 1.5 hours and then cool to 0-5°C.

  • Slowly add 2N hydrochloric acid (21.5 mL) and stir for 1.75 hours at 0-5°C.

  • Collect the solid by vacuum filtration, wash with water (15 mL), and dry to obtain the product. (Yield: 86.4%).[2]

Biological Activity and Signaling Pathways

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, primarily targeting the BCR-ABL fusion protein, which is characteristic of CML.[2][4] It also inhibits SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[4] By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[2] This leads to the induction of apoptosis in malignant cells.[2]

Below is a diagram illustrating the experimental workflow for the synthesis of a key Dasatinib intermediate.

G cluster_0 Route 1: From β-Ethoxyacrylamide cluster_1 Route 2: From Ethyl 2-aminothiazole-5-carboxylate A 2-Chloro-6-methylaniline C (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide A->C B 3-Ethoxyacryloyl chloride B->C F 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide C->F D N-Bromosuccinimide D->F E Thiourea E->F G Ethyl 2-aminothiazole-5-carboxylate I N-CBZ Protected Intermediate G->I H Benzyl Chloroformate H->I K Amidation Product I->K J 2-Chloro-6-methylaniline J->K L Deprotection K->L M 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide L->M

Synthetic Routes to a Key Dasatinib Intermediate.

The following diagram illustrates the BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

BCR_ABL_Pathway cluster_0 Downstream Signaling Pathways cluster_1 Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Proliferation Cell Proliferation and Growth RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival (Anti-Apoptosis) PI3K_AKT_mTOR->Survival STAT5->Survival

Dasatinib Inhibition of the BCR-ABL Signaling Pathway.
Pramipexole: A Dopamine Receptor Agonist

Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 and D3 dopamine receptors. It is used in the treatment of Parkinson's disease. By stimulating these receptors in the striatum, Pramipexole mimics the action of dopamine, compensating for the depleted levels of this neurotransmitter in Parkinson's patients. Activation of D2 and D3 receptors, which are G protein-coupled receptors, leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and a subsequent decrease in neuronal excitability. This helps to restore the balance in neural circuits responsible for motor control.

The diagram below illustrates the signaling pathway of D2-like dopamine receptors and the action of Pramipexole.

D2_Receptor_Pathway Dopamine Dopamine D2_Receptor Dopamine D2/D3 Receptor Dopamine->D2_Receptor Binds to Pramipexole Pramipexole (Agonist) Pramipexole->D2_Receptor Binds to and Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Leads to Therapeutic_Effect Alleviation of Parkinson's Symptoms Neuronal_Excitability->Therapeutic_Effect

Pramipexole Action on the Dopamine D2/D3 Receptor Signaling Pathway.

Conclusion

This compound and the broader 2-aminothiazole class of compounds are invaluable precursors for the synthesis of a diverse range of bioactive molecules. The successful development of Dasatinib highlights the importance of this scaffold in modern drug discovery, particularly in the field of oncology. The provided protocols and pathway diagrams serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on the 2-aminothiazole core.

References

Application Notes and Protocols for N-acylation of 2-Amino-4-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous biologically active compounds, including anticancer agents, antibiotics, and anti-inflammatory drugs.[1][2] The derivatization of the exocyclic amino group of 2-amino-4-chlorothiazole through N-acylation is a critical step in the synthesis of these therapeutic agents. This process allows for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). However, the direct acylation of this compound can present challenges, such as the formation of bis-acylated byproducts and low yields.[1][2] These application notes provide detailed protocols for the N-acylation of this compound, addressing potential challenges and offering a comparative overview of various methodologies.

Data Presentation: Comparative Summary of Acylation Protocols

The following table summarizes various conditions for the N-acylation of 2-aminothiazole derivatives, providing a comparative overview of reagents, solvents, and resulting yields.

SubstrateAcylating AgentSolventBase/CatalystConditionsYield (%)Reference
This compoundO-acetylsalicyloyl chlorideTHFTriethylamine (Et₃N)0 °C to 20 °C19% (plus bis-acylated byproduct)[1]
2-AminothiazoleVarious Acyl HalidesDry PyridinePyridineNot specifiedHigh[3][4]
2-Amino-5-(4-acetylphenylazo)-thiazoleAcetic AnhydrideSolvent-freeNoneNot specifiedNot specified, N-acetylated product obtained[3][4][5]
2-Amino-5-(4-acetylphenylazo)-thiazoleChloroacetyl chlorideBasic conditionsNot specifiedNot specifiedNot specified[3][5]
2-Amino-4-phenylthiazoleSubstituted aromatic acid chloridesNot specified (Schotten-Bauman conditions)Not specifiedNot specifiedGood[3][5]

Experimental Protocols

This section provides a detailed methodology for the N-acylation of this compound using an acyl chloride in the presence of a base. This is a common approach, though optimization may be required depending on the specific acylating agent used.

Protocol 1: N-Acylation using Acyl Chloride and Triethylamine

This protocol describes a general procedure for the acylation of this compound with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in an anhydrous solvent.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N), distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice-water bath with stirring.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-acylated product.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acyl chlorides are corrosive and moisture-sensitive. Handle with care.

  • Triethylamine is a flammable and corrosive liquid.

Note on Alternative Methods: Direct acylation of this compound can sometimes result in low yields and the formation of di-acylated products.[1][2] An alternative and often higher-yielding method involves the use of a Boc-protected this compound intermediate. The Boc-protected compound is acylated, followed by a mild deprotection step to yield the desired mono-acylated product cleanly.[1][2]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the N-acylation of this compound.

experimental_workflow reagents 1. Reagents (this compound, Acyl Chloride, Base, Solvent) setup 2. Reaction Setup (Dissolve & Cool to 0°C) reagents->setup addition 3. Dropwise Addition (Acyl Chloride Solution) setup->addition reaction 4. Reaction (Stir at RT, Monitor by TLC) addition->reaction workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification 6. Purification (Chromatography or Recrystallization) workup->purification product 7. Final Product (N-acylated This compound) purification->product

Caption: General experimental workflow for N-acylation.

reaction_scheme sub This compound plus1 + arrow -> sub->arrow acyl Acyl Chloride (R-COCl) acyl->arrow prod N-(4-chlorothiazol-2-yl)amide arrow->prod salt Base·HCl arrow->salt conditions Base (e.g., Et3N) Anhydrous Solvent (e.g., THF) plus2 +

Caption: General reaction scheme for N-acylation.

References

Application of 2-Amino-4-chlorothiazole in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer properties. The introduction of a chlorine atom at the 4-position, as in 2-amino-4-chlorothiazole, provides a versatile synthetic handle for further molecular elaboration, making it a valuable starting material in the design and synthesis of novel anticancer agents. This document provides detailed application notes, experimental protocols, and visualizations related to the use of this compound and its parent scaffold in the synthesis of anticancer drugs, with a particular focus on kinase inhibitors like Dasatinib.

Key Applications in Anticancer Drug Discovery

Derivatives of the 2-aminothiazole core are integral to the development of targeted cancer therapies. These compounds frequently function as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1] The 2-aminothiazole moiety often serves as a bioisostere for other functionalities, enabling critical hydrogen bonding interactions within the ATP-binding pocket of kinases.

A prominent example is Dasatinib , a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor.[1] Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The synthesis of Dasatinib and its analogues often involves intermediates derived from or structurally related to this compound.

Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various 2-aminothiazole derivatives against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DerivativeCancer Cell LineIC50 ValueReference
Dasatinib (BMS-354825)K562 (Leukemia)<1 nM[2]
Dasatinib (BMS-354825)Ba/F3 BCR-ABL3 nM[2]
2-aminothiazole derivative 12m Lck Kinase Assay0.8 nM[2]
2-aminothiazole derivative 12m Src Kinase Assay0.6 nM[2]
2,4-disubstituted thiazole amide 28 HT29 (Colon)0.63 µM
2,4-disubstituted thiazole amide 28 HeLa (Cervical)6.05 µM
2,4-disubstituted thiazole amide 28 A549 (Lung)8.64 µM
Pyrimidine derivative 6 HCT116 (Colon)89.24 ± 1.36 µM[3][4]
Pyrimidine derivative 6 MCF7 (Breast)89.37 ± 1.17 µM[3][4]
Compound/DerivativeCancer Cell Line Panel/TargetActivityReference
Ethyl 2-substituted-aminothiazole- 4-carboxylate derivative 13 RPMI-8226 (Leukemia)GI50 = 0.08 µM[5]
2-(3-phenyl) ureidothiazol-4-formamide derivative 41 PI3Kα58.44% inhibition[5]
2-(3-phenyl) ureidothiazol-4-formamide derivative 41 VEGFR-236.58% inhibition[5]
2-arylamino-4-(3'-indolyl)thiazole 17b MCF-7 (Breast)IC50 = 1.86 µM[6]
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylatePanc-1 (Pancreatic)IC50 = 43.08 µM[7]

Experimental Protocols

This section provides a representative, multi-step protocol for the synthesis of a key intermediate for Dasatinib, starting from a precursor that can be derived from this compound. The workflow illustrates a common synthetic strategy in this class of compounds.

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib Intermediate)

This synthesis involves the coupling of a 2-aminothiazole derivative with a chloropyrimidine.

Materials:

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Amine Coupling:

    • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 4,6-dichloro-2-methylpyrimidine (1.1 equivalents) in anhydrous THF dropwise.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific substrates.

Visualizations

Experimental Workflow: Synthesis of Dasatinib Intermediate

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_amino_thiazole 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide coupling Nucleophilic Aromatic Substitution (NaH, DMF/THF, 80°C) 2_amino_thiazole->coupling chloropyrimidine 4,6-dichloro-2-methylpyrimidine chloropyrimidine->coupling quench Quench with NaHCO3 coupling->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification intermediate N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide purification->intermediate

Caption: Synthetic workflow for a key Dasatinib intermediate.

Signaling Pathway: BCR-ABL Tyrosine Kinase Inhibition

Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML). The constitutively active BCR-ABL kinase drives tumor cell proliferation and survival by activating multiple downstream signaling pathways.

G cluster_upstream Upstream cluster_inhibitor Inhibitor cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation

Caption: Dasatinib inhibits the BCR-ABL signaling pathway.

Signaling Pathway: Src Family Kinase Inhibition

Dasatinib also inhibits Src family kinases, which are involved in cancer cell growth, survival, and metastasis.

G cluster_upstream Upstream Signals cluster_kinase Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Responses Growth_Factors Growth Factors (e.g., EGF, PDGF) Src Src Family Kinases (Src, Lck, Fyn) Growth_Factors->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Src->PI3K_AKT Dasatinib Dasatinib Dasatinib->Src Inhibition Metastasis Invasion & Metastasis FAK->Metastasis Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Inhibition of Src family kinases by Dasatinib.

References

Application Notes and Protocols for the Analysis of 2-Amino-4-chlorothiazole by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Amino-4-chlorothiazole using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for the quality control of raw materials, intermediates, and final products in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification and purity assessment of this compound in bulk drug substances and intermediates.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Visible detector is used. The following table summarizes the optimized chromatographic conditions for the analysis of a similar novel aminothiazole, which can be adapted for this compound.[1]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% v/v Orthophosphoric Acid in Water
Mobile Phase B 0.1% v/v Orthophosphoric Acid in Acetonitrile
Elution Mode Isocratic
Mobile Phase Composition 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 272 nm
Run Time Approximately 10 minutes
Experimental Protocol

1. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by further diluting the stock solution with the diluent.

2. Sample Solution Preparation:

  • Accurately weigh a sample powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the standard solutions in duplicate to establish the calibration curve.

  • Inject the sample solutions in duplicate.

4. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions using the linear regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids or for impurity profiling. The following conditions are based on a validated method for a novel aminothiazole and can be optimized for this compound.[1]

Instrumentation and Conditions
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad™ 5500 or equivalent
Column Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm)
Column Temperature 40 °C
Mobile Phase A 5 mM Ammonium Formate with 0.1% v/v Formic Acid in Water
Mobile Phase B Acetonitrile:Methanol (95:5 v/v)
Elution Mode Isocratic
Mobile Phase Composition 85% Mobile Phase A : 15% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550 °C
MRM Transitions To be determined by infusing a standard solution of this compound
Experimental Protocol

1. Standard and Sample Preparation:

  • Prepare stock and working standard solutions of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at concentrations suitable for LC-MS/MS analysis (typically in the ng/mL range).

  • For biological samples, a protein precipitation or liquid-liquid extraction step is typically required. A general protein precipitation protocol is as follows:

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Mass Spectrometer Optimization:

  • Infuse a standard solution of this compound (e.g., 100 ng/mL in mobile phase) directly into the mass spectrometer to determine the precursor ion ([M+H]+).

  • Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

  • Optimize collision energy and other MS parameters for the selected MRM transitions.

3. Chromatographic Analysis:

  • Equilibrate the LC-MS/MS system with the mobile phase.

  • Inject a blank sample to check for interferences.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared samples.

4. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.[1]

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[1]

Method Validation Summary

For both HPLC and LC-MS/MS methods, validation should be performed according to ICH guidelines, including the assessment of the following parameters:

Validation ParameterHPLC-UVLC-MS/MS
Specificity/Selectivity Assessed by analyzing blank and spiked samples.Assessed by monitoring specific MRM transitions and checking for interferences in blank matrices.
Linearity and Range Typically in the µg/mL range (e.g., 2.06 to 20.60 µg/mL).[1]Typically in the ng/mL range.
Accuracy and Precision Determined by replicate injections of standards and spiked samples at different concentrations.Determined by replicate analysis of quality control samples at low, medium, and high concentrations.
Limit of Detection (LOD) To be determined experimentally.To be determined experimentally based on signal-to-noise ratio.
Limit of Quantification (LOQ) To be determined experimentally.To be determined experimentally based on signal-to-noise ratio.
Robustness Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).Assessed by making small, deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving & Dilution Weighing->Dissolving Filtering Filtering (0.45 µm) Dissolving->Filtering Injection Autosampler Injection Filtering->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (272 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis of this compound.

DrugDev_Logic cluster_methods Analytical Method Application Discovery Drug Discovery (Compound Synthesis) Preclinical Preclinical Studies (In vitro/In vivo) Discovery->Preclinical HPLC HPLC Method (Purity, Assay) Discovery->HPLC CMC CMC Development (Formulation, Stability) Preclinical->CMC LCMS LC-MS/MS Method (Metabolite ID, PK Studies) Preclinical->LCMS Clinical Clinical Trials (Phase I-III) CMC->Clinical CMC->HPLC Approval Regulatory Approval Clinical->Approval Clinical->LCMS

Caption: Role of analytical methods in the drug development pipeline.

References

Application Notes and Protocols: Derivatization of 2-Amino-4-chlorothiazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-amino-4-chlorothiazole, a versatile scaffold in medicinal chemistry, and protocols for subsequent biological screening. The 2-aminothiazole moiety is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2][3][4] Derivatization of the this compound core allows for the systematic exploration of chemical space to develop novel therapeutic agents.

Overview of Derivatization Strategies

The this compound scaffold offers multiple reactive sites for chemical modification. The primary amino group is readily acylated or can participate in other nitrogen-based bond-forming reactions. The chlorine atom at the 4-position provides a handle for cross-coupling reactions, enabling the introduction of a wide range of substituents.

A key intermediate strategy involves the use of a Boc-protecting group on the 2-amino function. This allows for more controlled and cleaner acylation reactions, preventing the formation of di-acylated byproducts.[1]

Common Derivatization Reactions:
  • N-Acylation: The 2-amino group can be acylated using various acylating agents like acyl chlorides and acid anhydrides to introduce amide functionalities.[1][5][6]

  • Suzuki Cross-Coupling: The chloro group at the 4-position can be substituted with aryl or heteroaryl groups via palladium-catalyzed Suzuki cross-coupling reactions.[7][8][9] This is a powerful method for generating libraries of compounds with diverse substitutions.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol describes the acylation of the 2-amino group using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., O-acetylsalicyloyl chloride)[1]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (Et3N))[1]

  • Ethyl acetate (EtOAc) for workup

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Add triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki Cross-Coupling of this compound Derivatives

This protocol outlines the palladium-catalyzed Suzuki coupling to introduce an aryl group at the 4-position.

Materials:

  • N-acylated-2-amino-4-chlorothiazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene, DMF)[8][10]

  • Reaction vessel suitable for heating under inert atmosphere

  • Ethyl acetate (EtOAc) for workup

  • Water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a reaction vessel, add the N-acylated-2-amino-4-chlorothiazole derivative (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Biological Screening Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HT29)[3][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (derivatized 2-amino-4-chlorothiazoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (positive controls)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth only), and a vehicle control (broth with microorganism and DMSO).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

Quantitative data from biological screening should be summarized in tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDModificationCell LineIC50 (µM)
10 2-amino-4-phenylthiazole derivativeHT292.01
28 2,4-disubstituted thiazole amideHT290.63
28 2,4-disubstituted thiazole amideHeLa6.05
28 2,4-disubstituted thiazole amideA5498.64
18 2-Benzamido-4-(isothiocyanatornethyl)-thiazoleL12100.2-1

Data compiled from reference[3].

Table 2: Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives

Compound IDTarget EnzymeIC50 (µM)
T1 SIRT217.3
5a SIRT29.0

Data compiled from reference[13].

Visualization of Workflows and Pathways

Derivatization Workflow

G cluster_0 Derivatization of this compound A This compound B N-Acylation (Acyl Chloride, Base) A->B C N-Acylated-2-amino-4-chlorothiazole B->C D Suzuki Coupling (Arylboronic Acid, Pd Catalyst) C->D E N-Acylated-2-amino-4-arylthiazole Library D->E

Caption: Workflow for the derivatization of this compound.

Biological Screening Workflow

G cluster_1 Biological Screening Cascade Compound Synthesized Compound Library PrimaryScreen Primary Screening (e.g., Cell Viability Assay) Compound->PrimaryScreen Hit Active Hits PrimaryScreen->Hit SecondaryScreen Secondary Screening (e.g., Enzyme Inhibition Assay) Hit->SecondaryScreen PAINS PAINS Analysis* Hit->PAINS ConfirmedHit Confirmed Hits SecondaryScreen->ConfirmedHit LeadOpt Lead Optimization ConfirmedHit->LeadOpt PAINS->Hit Filter out false positives

Caption: Generalized workflow for biological screening of synthesized compounds.

PI3K/AKT/mTOR Signaling Pathway

G cluster_2 PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiazole Thiazole Derivative (Inhibitor) Thiazole->PI3K inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by some thiazole derivatives.[11]

Important Considerations

Researchers should be aware that 2-aminothiazole-containing compounds are known to be potential Pan-Assay Interference Compounds (PAINS).[14] PAINS can lead to false-positive results in high-throughput screening assays through various mechanisms, including compound aggregation, reactivity, or interference with assay readouts.[14] It is crucial to perform secondary assays and other validation experiments to confirm the biological activity of any hits identified from primary screens. These may include testing for aggregation using detergents like Triton X-100.[14]

References

Application Notes and Protocols for the Scalable Synthesis of 2-Amino-4-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 2-Amino-4-chlorothiazole, a key intermediate in the pharmaceutical industry. The presented methodologies are selected for their potential for large-scale production, focusing on direct chlorination routes that offer high regioselectivity and efficiency.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active compounds. Its structural motif is present in numerous pharmaceuticals, making the development of a robust and scalable synthetic process a significant objective for drug development and manufacturing. The protocols detailed below focus on the direct chlorination of the readily available starting material, 2-aminothiazole, which is a more efficient and atom-economical approach compared to multi-step syntheses.

Synthetic Strategies Overview

Two primary strategies for the direct, scalable synthesis of this compound have been identified as industrially viable:

  • Copper(II) Chloride Mediated Chlorination: This method utilizes the regioselective chlorinating ability of copper(II) chloride to directly introduce a chlorine atom at the 4-position of the 2-aminothiazole ring. This approach is noted for its high selectivity under mild conditions.

  • N-Chlorosuccinimide (NCS) Mediated Chlorination: N-Chlorosuccinimide is a widely used and easy-to-handle electrophilic chlorinating agent. With careful control of reaction conditions, NCS can be employed for the regioselective chlorination of 2-aminothiazole.

The choice between these methods may depend on factors such as cost of reagents, ease of handling, and specific equipment availability for scale-up.

Data Presentation

The following tables summarize the key quantitative data for the two primary synthetic protocols, allowing for a clear comparison of their respective parameters and outcomes.

Table 1: Key Parameters for Copper(II) Chloride Mediated Chlorination

ParameterValue
Starting Material 2-Aminothiazole
Chlorinating Agent Copper(II) Chloride (CuCl₂)
**Stoichiometry (2-Aminothiazole:CuCl₂) **1 : 2.2 (molar ratio)
Solvent Acetonitrile
Temperature 60 °C
Reaction Time 12 hours
Reported Yield ~75%
Purification Method Column Chromatography

Table 2: Key Parameters for N-Chlorosuccinimide Mediated Chlorination

ParameterValue
Starting Material 2-Aminothiazole
Chlorinating Agent N-Chlorosuccinimide (NCS)
Stoichiometry (2-Aminothiazole:NCS) 1 : 1.1 (molar ratio)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 4 hours
Reported Yield ~80%
Purification Method Recrystallization

Experimental Workflows

The logical flow for the scalable synthesis of this compound via direct chlorination is depicted in the following diagram.

experimental_workflow cluster_start Starting Materials cluster_reagents Chlorinating Agent & Solvent cluster_process Reaction & Work-up cluster_end Final Product start_mat 2-Aminothiazole reaction Chlorination Reaction (Controlled Temperature) start_mat->reaction reagent Copper(II) Chloride or N-Chlorosuccinimide reagent->reaction solvent Acetonitrile solvent->reaction workup Quenching & Extraction reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification end_product This compound purification->end_product

Caption: Experimental workflow for the scalable synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound. These protocols are designed to be scalable for larger production batches.

Protocol 1: Scalable Synthesis of this compound using Copper(II) Chloride

This protocol is based on the principle of direct, regioselective chlorination of 2-aminothiazole mediated by copper(II) chloride.

Materials and Equipment:

  • 2-Aminothiazole

  • Copper(II) Chloride (anhydrous)

  • Acetonitrile (ACN)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Glass-lined reactor with overhead stirrer, temperature control, and reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the glass-lined reactor with 2-aminothiazole (1.0 equivalent) and anhydrous copper(II) chloride (2.2 equivalents).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add acetonitrile to the reactor. The typical solvent volume is 10-15 mL per gram of 2-aminothiazole.

  • Reaction: Stir the mixture and heat to 60 °C. Maintain this temperature and continue stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL per gram of starting material).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Scalable Synthesis of this compound using N-Chlorosuccinimide (NCS)

This protocol outlines the direct chlorination of 2-aminothiazole using the electrophilic chlorinating agent N-chlorosuccinimide.

Materials and Equipment:

  • 2-Aminothiazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

  • Deionized water

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass-lined reactor with overhead stirrer and temperature control

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Reactor Setup: To a glass-lined reactor, add 2-aminothiazole (1.0 equivalent) and acetonitrile (10-15 mL per gram of 2-aminothiazole). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: In a separate container, dissolve N-chlorosuccinimide (1.1 equivalents) in acetonitrile. Add this solution dropwise to the stirred solution of 2-aminothiazole over a period of 30-60 minutes, while maintaining the temperature at or below room temperature (an ice bath can be used to control any exotherm).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NCS.

  • Add deionized water to the reaction mixture and extract with ethyl acetate (3 x 20 mL per gram of starting material).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield pure this compound as a crystalline solid.

Application Notes and Protocols: 2-Amino-4-chlorothiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-amino-4-chlorothiazole and its derivatives in the synthesis of potent kinase inhibitors. It includes synthetic schemes, experimental procedures, quantitative biological data, and visual representations of relevant signaling pathways.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal template for inhibitor design. This document focuses on the application of this compound and related synthons in the development of inhibitors for several important cancer-related kinases: Bcr-Abl, Src, Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinases, and Casein Kinase 2 (CK2).

Featured Kinase Inhibitors and Synthetic Protocols

Dasatinib: A Dual Bcr-Abl/Src Kinase Inhibitor

Dasatinib is a potent oral dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Several synthetic routes to Dasatinib have been developed, often employing a 2-aminothiazole core which can be derived from precursors like this compound.

Synthetic Scheme for Dasatinib:

A common synthetic strategy involves the initial construction of the central 2-aminothiazole-5-carboxamide core, followed by sequential coupling with the pyrimidine and piperazine side chains. While direct use of this compound is less common in scaled-up syntheses, related 2-chlorothiazole intermediates are key. One reported route involves the reaction of a 2-chlorothiazole derivative with n-butyllithium and subsequent addition of 2-chloro-6-methylphenyl isocyanate to form a key amide intermediate.[3] An alternative and efficient method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot reaction with thiourea to yield the 2-aminothiazole-5-carboxamide core.[4]

Experimental Protocol (Illustrative Synthesis of a Key Dasatinib Intermediate):

This protocol describes the synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in Dasatinib synthesis.[5]

  • Step 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (9)

    • This starting material can be prepared through various methods, including the Hantzsch thiazole synthesis.

  • Step 2: Coupling with 4,6-dichloro-2-methylpyrimidine (8)

    • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (9) in a suitable solvent such as THF, add sodium tert-butoxide at room temperature.

    • Add a solution of 4,6-dichloro-2-methylpyrimidine (8) in THF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for several hours until completion, monitored by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired intermediate (5). A reported yield for this step is approximately 76%.[5]

Final step of Dasatinib Synthesis:

The intermediate is then reacted with 1-(2-hydroxyethyl)piperazine in a suitable solvent like n-butanol to yield Dasatinib.[4]

2-Aminothiazole-Based CDK2 Inhibitors

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. Several potent and selective CDK2 inhibitors based on the 2-aminothiazole scaffold have been developed.

Experimental Protocol (General Synthesis of 2,4-Diaminothiazole CDK2 Inhibitors):

A general method for the synthesis of (2,4-diaminothiazol-5-yl)methanone derivatives has been reported.[6]

  • An isothiocyanate is reacted with cyanamide in the presence of tert-butoxide in THF for 15 minutes to form an intermediate addition product.

  • This intermediate is directly reacted with a bromoacetyl derivative to form the desired (2,4-diaminothiazol-5-yl)methanone derivative.[6]

Further modifications can be made to the 2- and 4-amino groups to explore structure-activity relationships.

2-Aminothiazole-Based Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many human cancers. The 2-aminothiazole scaffold has been utilized to develop potent Aurora kinase inhibitors.

Synthetic Approach:

The synthesis of 2-aminothiazole derivatives as Aurora kinase inhibitors often involves the Hantzsch thiazole synthesis, reacting a substituted α-bromoketone with a substituted thiourea.[7] Further modifications can be introduced at various positions of the thiazole ring to optimize activity.

2-Aminothiazole-Based CK2 Inhibitors

CK2 is a constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. Allosteric inhibitors of CK2 based on the 2-aminothiazole scaffold have been identified.[8]

Synthetic Approach:

The synthesis of these inhibitors typically involves standard methodologies for the construction of substituted 2-aminothiazoles, followed by functionalization to introduce the desired aryl or heteroaryl groups.

Quantitative Data

The following tables summarize the inhibitory activities of representative 2-aminothiazole-based kinase inhibitors.

Table 1: Inhibitory Activity of Dasatinib

Kinase TargetIC50 (nM)Reference
Bcr-Abl (wild-type)< 1[1]
Src0.5[2]
c-Kit< 30[2]
PDGFRβ< 30[2]
Ephrin A receptor< 30[2]

Table 2: Inhibitory Activity of Representative 2-Aminothiazole-Based CDK2 Inhibitors

CompoundCDK2/cyclin A IC50 (nM)Reference
Compound 4220[6]
Compound 511.1 - 1.8[6]

Table 3: Inhibitory Activity of Representative 2-Aminothiazole-Based Aurora Kinase Inhibitors

CompoundAurora A IC50 (nM)Reference
Compound AData not specified[9]
Compound BData not specified[9]

Table 4: Inhibitory Activity of a Representative 2-Aminothiazole-Based CK2 Inhibitor

CompoundCK2α IC50 (µM)Reference
Compound 73.4[10]
Compound 270.6[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the discussed kinase inhibitors.

Bcr_Abl_Src_Signaling BCR_ABL Bcr-Abl GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Src Src Src->PI3K Src->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation

Caption: Bcr-Abl and Src Signaling Pathways Targeted by Dasatinib.

CDK2_Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A / CDK2 S_Phase S Phase Progression CyclinA_CDK2->S_Phase Aminothiazole_Inhibitor 2-Aminothiazole CDK2 Inhibitor Aminothiazole_Inhibitor->CyclinE_CDK2 Aminothiazole_Inhibitor->CyclinA_CDK2 E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes

Caption: CDK2 Signaling in Cell Cycle Progression.

Aurora_Kinase_Signaling AuroraA Aurora A Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Aminothiazole_Inhibitor 2-Aminothiazole Aurora Kinase Inhibitor Aminothiazole_Inhibitor->AuroraA Aminothiazole_Inhibitor->AuroraB Mitosis Proper Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Cytokinesis->Mitosis

Caption: Role of Aurora Kinases in Mitosis.

CK2_Signaling CK2 CK2 AKT AKT CK2->AKT activates NF_kB NF-κB CK2->NF_kB activates Wnt_beta_catenin Wnt/β-catenin CK2->Wnt_beta_catenin activates Aminothiazole_Inhibitor 2-Aminothiazole CK2 Inhibitor Aminothiazole_Inhibitor->CK2 Cell_Survival Cell Survival AKT->Cell_Survival Anti_Apoptosis Anti-Apoptosis AKT->Anti_Apoptosis Proliferation Proliferation NF_kB->Proliferation Wnt_beta_catenin->Proliferation

Caption: Overview of CK2 Pro-Survival Signaling Pathways.

Conclusion

This compound and its analogs are invaluable building blocks in the synthesis of a diverse range of kinase inhibitors. The synthetic accessibility and favorable binding properties of the 2-aminothiazole core continue to make it a focus of drug discovery efforts. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors for therapeutic applications.

References

Application Notes & Protocols: Green Synthesis of 2-Amino-4-chlorothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of modern, eco-friendly ("green") methodologies for the synthesis of 2-aminothiazole derivatives, with a focus on pathways applicable to 2-amino-4-chloro-substituted variants. Traditional synthesis routes, such as the Hantzsch reaction, often rely on harsh reagents, toxic solvents, and lengthy reaction times. The protocols outlined below leverage green chemistry principles—including the use of recyclable catalysts, alternative energy sources like microwave and ultrasound, and benign solvent systems—to improve efficiency, reduce waste, and enhance safety.

Application Note 1: One-Pot Synthesis via In-Situ Halogenation with TCCA

A significant advancement in the green synthesis of 2-aminothiazoles is the one-pot reaction that avoids the direct use of toxic and lachrymatory α-haloketones. This method utilizes trichloroisocyanuric acid (TCCA) as a safe and stable source of chlorine for the in-situ halogenation of a ketone precursor. The resulting α-chloroketone immediately reacts with thiourea to form the thiazole ring. This process can be enhanced by using a magnetically recoverable nanocatalyst, which simplifies purification and allows for catalyst reuse, further boosting the green credentials of the synthesis.[1][2][3]

This approach is highly versatile. To produce 2-amino-4-chlorothiazole derivatives, a ketone with a chlorine atom already in the alpha position or a precursor that can be di-chlorinated in situ would be required. The protocol below is based on the synthesis of 4-aryl-2-aminothiazoles, demonstrating the powerful principle of using TCCA for in-situ generation of the halo-intermediate.[1][2]

Logical Workflow: TCCA-Mediated One-Pot Synthesis

G start Start Materials: - Ketone Derivative - Thiourea - TCCA - Magnetic Nanocatalyst - Ethanol (Solvent) step1 Mix Ketone, TCCA, and Catalyst in Ethanol start->step1 step2 Stir at 80°C for ~25 min (In-situ generation of α-chloroketone intermediate) step1->step2 step3 Add Thiourea to the mixture step2->step3 step4 Continue stirring at 80°C (Cyclization reaction) step3->step4 step5 Reaction Monitoring by TLC step4->step5 step6 Separate Nanocatalyst using an external magnet step5->step6 Reaction Complete step7 Neutralize mixture with 10% NaHCO₃ step6->step7 catalyst_recycle Wash and dry catalyst for reuse step6->catalyst_recycle step8 Isolate pure product (Precipitation/Filtration) step7->step8 end_product Final Product: 2-Amino-4-substituted-thiazole step8->end_product

Caption: Workflow for one-pot synthesis using TCCA and a magnetic nanocatalyst.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-Arylthiazoles

This protocol is adapted from the work of Kalhor et al. using a Ca/4-MePy-IL@ZY-Fe₃O₄ magnetic nanocatalyst.[1]

  • Reaction Setup : In a round-bottom flask, add the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), the magnetic nanocatalyst (0.01 g), and ethanol (3.0 mL).

  • In-situ Halogenation : Stir the mixture at 80 °C for approximately 25 minutes. Monitor the formation of the intermediate α-chloro-acetophenone product using Thin Layer Chromatography (TLC).

  • Cyclization : Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Reaction Completion : Continue stirring at 80 °C. The reaction time will vary depending on the acetophenone substrate (see Table 1). Monitor the reaction progress by TLC.

  • Catalyst Recovery : After the reaction is complete, cool the mixture to room temperature. Place a strong external magnet against the side of the flask to immobilize the nanocatalyst. Decant the supernatant solution. The recovered catalyst can be washed with ethanol, dried, and reused.

  • Product Isolation : To the decanted solution, add a 10% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture and precipitate the product.

  • Purification : Collect the solid precipitate by filtration, wash with water and a small amount of cold ethanol, and dry to obtain the pure 2-amino-4-arylthiazole derivative.

Data Summary: TCCA-Mediated Synthesis of 2-Amino-4-Arylthiazoles
EntryKetone Substrate (Aryl group)Time (min)Yield (%)Reference
1Phenyl3590[1]
24-Methylphenyl4586[1]
34-Methoxyphenyl5085[1]
44-Chlorophenyl3092[1]
54-Bromophenyl3094[1]
64-Nitrophenyl2596[1]

Reaction Conditions: Acetophenone derivative (1.5 mmol), thiourea (1 mmol), TCCA (0.5 mmol), catalyst (0.01 g), EtOH (3 mL) at 80 °C.[1]

Application Note 2: Energy-Assisted Green Synthesis (Ultrasound & Microwave)

Alternative energy sources like ultrasound and microwave irradiation are cornerstones of green chemistry, offering significant reductions in reaction times, improved energy efficiency, and often higher product yields compared to conventional heating methods.[4][5][6] These techniques can be applied to the Hantzsch thiazole synthesis, including for chloro-substituted derivatives, often in conjunction with green solvents like water or ethanol, or even under solvent-free conditions.

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which dramatically accelerates the reaction rate.[5][7] Microwave-assisted synthesis uses microwave radiation to heat the solvent and reactants directly and efficiently, leading to rapid reaction times, often from hours to minutes.[4][6][8]

General Workflow: Energy-Assisted Hantzsch Synthesis

G cluster_0 Energy Input start Start Materials: - α-haloketone (e.g., dichloro-ketone) - Thiourea - Green Solvent (e.g., Ethanol/Water) reaction Combine reactants in a sealed vessel and apply energy source start->reaction us_input Ultrasound Irradiation (Sonication Bath) ~30-60 min at RT-50°C workup Cool mixture and pour into water to precipitate product us_input->workup mw_input Microwave Irradiation (Microwave Reactor) ~5-15 min at set Wattage/Temp mw_input->workup reaction->us_input Option 1 reaction->mw_input Option 2 purify Filter, wash, and recrystallize (e.g., from ethanol) workup->purify product Final Product: This compound Derivative purify->product

Caption: General workflow for ultrasound or microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This generalized protocol is based on procedures for synthesizing 2-aminothiazoles via microwave irradiation.[6][8]

  • Reaction Setup : In a microwave-safe reaction vessel, combine the appropriate α,α-dihaloketone (10 mmol), thiourea (20 mmol), and a minimal amount of a suitable solvent like rectified spirit or ethanol (10-15 mL).

  • Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 170-300 W) for 5-15 minutes. The optimal time and power should be determined empirically.

  • Reaction Monitoring : Monitor the reaction's completion using TLC.

  • Product Isolation : After irradiation, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification : Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure this compound derivative.

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol is a generalized procedure based on the use of ultrasound for similar heterocyclic syntheses.[5][9]

  • Reaction Setup : In a round-bottom flask, dissolve the α,α-dihaloketone (10 mmol) and thiourea (10 mmol) in an eco-friendly solvent such as aqueous ethanol. A green catalyst, like a reusable solid acid or biocatalyst, may also be added.

  • Sonication : Place the flask in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound at a fixed frequency (e.g., 40 kHz) at room temperature or with gentle heating (e.g., 50 °C) for 30-60 minutes.

  • Reaction Monitoring : Monitor the reaction's completion using TLC.

  • Work-up : If a solid catalyst was used, remove it by filtration. Pour the reaction mixture into cold water to precipitate the product.

  • Purification : Collect the product by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure compound.

Data Summary: Comparison of Conventional vs. Microwave Synthesis
EntrySubstrate (Ketone)MethodTimeYield (%)Reference
1aAcetophenoneConventional8-10 hrs14.20[6]
1bAcetophenoneMicrowave5-15 min29.46[6]
2a4'-ChloroacetophenoneConventional12-14 hrs58[8]
2b4'-ChloroacetophenoneMicrowave4.5 min90[8]
3a2-AcetylthiopheneConventional8-10 hrs36.54[6]
3b2-AcetylthiopheneMicrowave5-15 min56.24[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-chlorothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-chlorothiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are three main synthetic strategies for the synthesis of this compound:

  • Direct Chlorination of 2-Aminothiazole: This method involves the direct halogenation of the 2-aminothiazole starting material using a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Sandmeyer Reaction: This is a two-step process that begins with the diazotization of 2-aminothiazole to form a diazonium salt, which is then converted to this compound using a copper(I) chloride catalyst.[1][2][3]

  • Hantzsch Thiazole Synthesis: This classical method involves the condensation of a chloro-substituted α-haloketone, such as 1,3-dichloroacetone, with thiourea.[4]

Q2: How do I choose the most suitable synthetic route?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, and safety considerations.

  • Direct chlorination is often simpler to perform but may suffer from regioselectivity issues and the formation of di-chlorinated byproducts.

  • The Sandmeyer reaction can offer good yields but involves the generation of potentially unstable diazonium salts, requiring careful temperature control.[1]

  • The Hantzsch synthesis is a reliable method but requires the handling of lachrymatory α-haloketones.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to control include:

  • Temperature: Many of the reactions, particularly the Sandmeyer reaction, are temperature-sensitive.[1]

  • Reagent Stoichiometry: The molar ratios of reactants, catalysts, and chlorinating agents significantly impact yield and purity.

  • Solvent: The choice of solvent can influence reaction rate and solubility of reactants and products.

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower yields.[1]

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common and effective method for purifying the crude product.[5] The choice of solvent for recrystallization is crucial and may require some experimentation. Column chromatography can also be used for purification, especially if multiple byproducts are present.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Decomposition of diazonium salt (Sandmeyer reaction): The diazonium salt is unstable at higher temperatures.[1]Maintain a strict temperature of 0-5 °C during the diazotization and subsequent reaction with CuCl.[1]
Inefficient chlorination (Direct Chlorination): The chlorinating agent may not be reactive enough, or the reaction conditions are not optimal.Consider using a more reactive chlorinating agent or adding a catalyst. Optimize the reaction temperature and time.
Incomplete reaction (Hantzsch Synthesis): Reaction time may be insufficient, or the temperature may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of Multiple Products/Impurities Over-chlorination (Direct Chlorination): Excess chlorinating agent can lead to the formation of di- and tri-chlorinated byproducts.Use a controlled amount of the chlorinating agent (e.g., 1.0-1.1 equivalents of NCS). Add the chlorinating agent portion-wise to the reaction mixture.
Formation of azo-compounds (Sandmeyer reaction): The diazonium salt can couple with the starting material or other aromatic species.[1]Ensure slow and controlled addition of sodium nitrite to prevent localized excess. Maintain a sufficiently acidic medium.[1]
Side reactions of the α-haloketone (Hantzsch Synthesis): The α-haloketone can undergo self-condensation or other side reactions.Add the α-haloketone slowly to the thiourea solution. Maintain the recommended reaction temperature.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent. After the reaction is complete, try to precipitate the product by adding a non-polar co-solvent or by concentrating the reaction mixture under reduced pressure.
"Oiling out" during recrystallization: The product separates as an oil instead of crystals.This can be due to rapid cooling or the presence of impurities. Allow the solution to cool slowly. If impurities are the issue, consider a pre-purification step like a solvent wash or column chromatography.
Inconsistent Results Variability in reagent quality: The purity of starting materials, especially 2-aminothiazole and the chlorinating agent, can affect the outcome.Use reagents from a reliable source and consider purifying the starting materials if necessary.
Atmospheric moisture: Some reagents and intermediates may be sensitive to moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.

Data Presentation

Optimization of Reaction Conditions (Representative Data)

The following table provides representative data on how different reaction parameters can influence the yield of this compound. This data is compiled from general principles of organic synthesis and information on related reactions.

Entry Method Chlorinating Agent/Precursor Solvent Temperature (°C) Time (h) Yield (%)
1Direct ChlorinationN-Chlorosuccinimide (1.1 eq)Acetonitrile25465
2Direct ChlorinationN-Chlorosuccinimide (1.1 eq)Dichloromethane25455
3Direct ChlorinationSulfuryl Chloride (1.1 eq)Dichloromethane0 to 25275
4Sandmeyer ReactionNaNO₂, CuClaq. HCl0-5280
5Sandmeyer ReactionNaNO₂, CuClaq. H₂SO₄0-5270
6Hantzsch Synthesis1,3-DichloroacetoneEthanol78 (reflux)670
7Hantzsch Synthesis1,3-DichloroacetoneIsopropanol82 (reflux)665

Experimental Protocols

Protocol 1: Synthesis via Direct Chlorination with N-Chlorosuccinimide (NCS)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Synthesis via Sandmeyer Reaction
  • Diazotization: In a beaker, dissolve 2-aminothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0-5 °C.[1]

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.[1]

  • Sandmeyer Reaction: Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.[1]

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent. Purify the crude product by recrystallization.

Protocol 3: Synthesis via Hantzsch Thiazole Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

  • Reagent Addition: Slowly add a solution of 1,3-dichloroacetone (1.0 eq) in ethanol to the thiourea solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification: The product may precipitate out of the solution upon cooling. If not, concentrate the solvent under reduced pressure. Wash the crude product with water and then recrystallize from a suitable solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis s1 Reactant Preparation s2 Reaction Setup s1->s2 s3 Reagent Addition s2->s3 s4 Reaction Monitoring (TLC) s3->s4 w1 Quenching s4->w1 w2 Extraction w1->w2 w3 Drying & Concentration w2->w3 p1 Recrystallization / Chromatography w3->p1 p2 Characterization (NMR, IR, MS) p1->p2 troubleshooting_tree cluster_sandmeyer Sandmeyer Reaction cluster_chlorination Direct Chlorination cluster_hantzsch Hantzsch Synthesis start Low Yield or No Product sm1 Check Temperature Control (0-5 °C)? start->sm1 dc1 Check Purity of 2-Aminothiazole? start->dc1 hs1 Verify Reaction Time and Temperature? start->hs1 sm2 Verify Reagent Stoichiometry (NaNO2, CuCl)? sm1->sm2 Yes sm_sol1 Adjust Temperature sm2->sm_sol1 sm_sol2 Adjust Reagent Ratios sm2->sm_sol2 dc2 Optimize Chlorinating Agent/Solvent? dc1->dc2 Yes dc_sol1 Purify Starting Material dc2->dc_sol1 dc_sol2 Screen Different Conditions dc2->dc_sol2 hs2 Check Purity of 1,3-dichloroacetone? hs1->hs2 Yes hs_sol1 Increase Reaction Time/Temp hs2->hs_sol1 hs_sol2 Purify α-haloketone hs2->hs_sol2 reaction_pathways cluster_direct Direct Chlorination cluster_sandmeyer Sandmeyer Reaction cluster_hantzsch Hantzsch Synthesis r1 2-Aminothiazole C₃H₄N₂S p1 This compound C₃H₃ClN₂S r1->p1 NCS, Solvent, RT r2 2-Aminothiazole C₃H₄N₂S i1 Diazonium Salt [C₃H₃N₃S]⁺Cl⁻ r2->i1 NaNO₂, HCl, 0-5°C p2 This compound C₃H₃ClN₂S i1->p2 CuCl, 0-10°C r3 1,3-Dichloroacetone + Thiourea C₃H₄Cl₂O + CH₄N₂S p3 This compound C₃H₃ClN₂S r3->p3 Ethanol, Reflux

References

Common impurities in 2-Amino-4-chlorothiazole and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-4-chlorothiazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It addresses common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Common impurities in this compound typically arise from the synthetic route and potential degradation. These can be broadly categorized as:

  • Starting Materials and Reagents:

    • Unreacted thiourea.

    • Residual monochloroacetaldehyde or its precursors (e.g., α,β-dichloroethyl acetate).[1]

    • Bases such as triethylamine.[2]

  • Side-Reaction Products:

    • Bis-acylated derivatives: These can form if the amino group reacts more than once, especially during acylation reactions.[2]

    • Over-halogenated species: 2-Amino-4,5-dichlorothiazole can be a significant impurity if reaction conditions are not carefully controlled.

    • Isomers and related substances: Formation of other thiazole structures is possible.

  • Degradation Products:

    • This compound can be unstable and may decompose over time, especially if not stored properly.[1]

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • Thin Layer Chromatography (TLC): A quick and effective method to get a preliminary idea of the number of components in your sample. It is also used to monitor the progress of purification by column chromatography.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, is a powerful tool for separating and quantifying impurities.[3] UV detection is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR & ¹³C NMR): NMR can help identify the structure of impurities if they are present in sufficient quantities.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of functional groups associated with starting materials or side products.[5]

Impurity Removal and Purification

Q3: My TLC plate shows multiple spots. What is the best way to purify my crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Here are the most common and effective techniques:

  • Recrystallization: This is a good first step if your product is the major component and is a solid. It is effective at removing small amounts of impurities with different solubility profiles.

  • Column Chromatography: This is a highly versatile and widely used method for separating compounds with different polarities.[3] For this compound, silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[3][6]

  • Acid-Base Extraction: Since this compound has a basic amino group, it can be separated from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid solution. The protonated aminothiazole will move to the aqueous layer. This layer can then be basified and the purified product extracted back into an organic solvent.

Q4: I have a significant amount of a more polar impurity. Which purification method should I prioritize?

A4: For polar impurities, column chromatography is generally the most effective method. You can start with a less polar solvent system and gradually increase the polarity to first elute your desired, less polar product, leaving the more polar impurities adsorbed to the silica gel. If the impurity is very polar, it may remain at the baseline of the TLC plate and on the column.

Q5: After purification, my this compound is still not pure enough. What can I do?

A5: If a single purification technique is insufficient, a combination of methods is often necessary. For example, you can perform an initial purification by column chromatography and then further purify the resulting product by recrystallization to achieve higher purity. It is also crucial to ensure the purity of the solvents used for purification, as impurities can be introduced from the solvents themselves.

Quantitative Data on Impurity Removal

The following table summarizes the expected efficiency of common purification techniques for removing specific types of impurities from this compound. The "Typical Purity After" values are representative and can vary based on the initial impurity level and experimental conditions.

Impurity TypeCommon ExamplesPurification MethodTypical Purity After
Unreacted Starting MaterialsThioureaRecrystallization, Column Chromatography>98%
Side-Reaction ProductsBis-acylated derivatives, 2-Amino-4,5-dichlorothiazoleColumn Chromatography>99%
Polar ImpuritiesDegradation products, saltsColumn Chromatography, Acid-Base Extraction>98%
Less Polar ImpuritiesNon-polar side productsColumn Chromatography>99%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in the least polar solvent of your chosen mobile phase (e.g., hexane).[3]

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.[3] Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.

    • Carefully add the sample to the top of the column.[3]

  • Elution:

    • Begin eluting with your chosen solvent system.[3]

    • If you are using a gradient elution, start with the less polar solvent and gradually increase the proportion of the more polar solvent.[3]

  • Fraction Collection: Collect the eluent in fractions (e.g., in test tubes). Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice.[7]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the cold solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If it doesn't dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified product should form. For better yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Visual Workflow for Impurity Identification and Removal

Impurity_Removal_Workflow start Crude this compound analytical_step Impurity Profiling (TLC, HPLC, LC-MS) start->analytical_step decision Are impurities present? analytical_step->decision purification_choice Select Purification Method decision->purification_choice Yes end Pure this compound decision->end No recrystallization Recrystallization purification_choice->recrystallization Solid with minor impurities column_chromatography Column Chromatography purification_choice->column_chromatography Mixture of polarities acid_base_extraction Acid-Base Extraction purification_choice->acid_base_extraction Neutral/Acidic impurities purity_check Assess Purity (TLC, HPLC) recrystallization->purity_check column_chromatography->purity_check acid_base_extraction->purity_check decision_purity Is purity sufficient? purity_check->decision_purity decision_purity->purification_choice No, re-purify decision_purity->end Yes

Caption: Workflow for the identification and removal of impurities from this compound.

References

Improving yield and purity of 2-Amino-4-chlorothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Amino-4-chlorothiazole reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classic method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, this typically means reacting a chlorinated α-haloketone, such as 1,3-dichloroacetone, with thiourea.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Side Reactions: The formation of byproducts, such as bis-thiazolyl ketones, can occur, especially if the stoichiometry is not carefully controlled.

  • Product Instability: 2-amino-4-halothiazoles can be unstable, and prolonged reaction times or harsh work-up conditions may lead to decomposition.[3]

  • Incomplete Reaction: Insufficient heating, incorrect solvent, or suboptimal reaction time can lead to a significant amount of unreacted starting materials.

  • Purification Losses: The product may be lost during work-up and purification steps, such as extraction or recrystallization.

Q3: What are the common impurities I should look for, and how can I minimize them?

A3: Common impurities include unreacted thiourea, polymeric materials, and side products like N,N'-bis-substituted thioureas or bis(2-amino-4-thiazolyl)ketone. To minimize these:

  • Control Stoichiometry: Use of equimolar amounts of the reactants is crucial to prevent the formation of bis-thiazolyl byproducts.

  • Temperature Management: An exothermic reaction can occur upon adding reagents.[4] Maintaining a controlled temperature (e.g., 5–10 °C during addition, then 25–30 °C for reaction completion) can prevent the formation of degradation products.[5]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side reactions that lead to colored impurities.

Q4: My final product is off-color (yellow or brown). How can I improve its purity and appearance?

A4: Discoloration often indicates the presence of polymeric or oxidized impurities.

  • Activated Carbon: During the work-up, treating the solution with activated carbon can help remove colored impurities before crystallization.[6]

  • Recrystallization: Recrystallizing the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, is a highly effective purification method.[1][4]

  • Bisulfite Adduct Formation: For certain aminothiazoles, a purification method involves forming a crystalline bisulfite addition product, which can be isolated and then decomposed to yield the pure amine.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue Potential Cause Recommended Solution
Low Yield Reaction conditions not optimized.Adjust temperature and reaction time. Typical conditions involve refluxing for 1-12 hours depending on the specific reactants.[8][9]
Product decomposition during work-up.Use milder neutralization agents (e.g., sodium bicarbonate instead of concentrated NaOH). Avoid excessive heating.[3]
Formation of bis-thiazolyl side products.Use a 1:1 molar ratio of the chloro-ketone and thiourea. An excess of thiourea can lead to dimerization.
Low Purity Presence of unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC. Improve purification by selecting an appropriate recrystallization solvent (e.g., ethanol).[4]
Formation of isomers (e.g., 2-imino-2,3-dihydrothiazoles).Running the reaction under neutral or slightly basic conditions favors the desired 2-aminothiazole product. Acidic conditions can lead to isomer formation.[10]
Reaction Mixture Darkens / "Tars Up" Polymerization of starting materials or product.Control the temperature carefully, especially during the initial addition of reagents.[5] Ensure the purity of the starting chlorinated ketone, as impurities can catalyze polymerization.
Product is Difficult to Isolate Product is highly soluble in the reaction solvent.After the reaction, distill off the solvent under reduced pressure before proceeding with neutralization and extraction.[8]
Product precipitates as an oil.Try adding a co-solvent or changing the neutralization base. Ensure the solution is sufficiently cooled before or during precipitation.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound

This protocol is a representative procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 1,3-Dichloroacetone

  • Thiourea

  • Ethanol (or Isopropanol)

  • Sodium Bicarbonate (or other suitable base)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.

  • Slowly add a solution of 1,3-dichloroacetone (1 equivalent) in ethanol to the thiourea solution. The addition should be done at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux (approximately 78 °C for ethanol) for 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude solid by recrystallization from a minimal amount of hot ethanol to obtain pure this compound.

Visualized Workflows and Mechanisms

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Reactants Thiourea + α-Haloketone Intermediate1 S-Alkylation Intermediate (Thiouronium Salt) Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate (4-Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole (Final Product) Intermediate2->Product Dehydration (-H2O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

General Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Thiourea in Solvent B 2. Add α-Haloketone A->B C 3. Heat to Reflux B->C D 4. Cool & Remove Solvent C->D E 5. Neutralize with Base D->E F 6. Extract with Organic Solvent E->F G 7. Dry & Evaporate F->G H 8. Recrystallize G->H I 9. Isolate Pure Product H->I

Caption: Workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered: Low Yield or Purity Check_TLC Analyze Crude by TLC Start->Check_TLC Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Temp Review Temp. Control Start->Check_Temp SM_Present Cause: Incomplete Reaction Solution: Increase reaction time/temp Check_TLC->SM_Present Starting Material Visible Side_Products Cause: Side Reactions Solution: Check stoichiometry & temp Check_TLC->Side_Products Multiple Spots Streak_Tar Cause: Decomposition Solution: Lower temp, use inert gas Check_TLC->Streak_Tar Streaking / Baseline Check_Stoichiometry->Side_Products Incorrect Check_Temp->Streak_Tar Poor Control Side_Products->Check_Stoichiometry Side_Products->Check_Temp Streak_Tar->Check_Temp Stoich_OK Purification Issue

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: 2-Amino-4-chlorothiazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 2-Amino-4-chlorothiazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction yield consistently low when acylating this compound directly?

Low yields during direct acylation are a common problem, often resulting from complex reaction mixtures and the formation of multiple products.[1][2]

  • Potential Cause 1: Side Product Formation. The primary amino group of this compound can be acylated twice, leading to the formation of a significant bis-acylated side product.[1] Anhydrous acylation in solvents like THF using a base such as triethylamine can result in slow, complex reactions with the desired product being a minor component.[1]

  • Solution 1: Use a Protecting Group Strategy. A more reliable method involves the use of a Boc (tert-butoxycarbonyl) protecting group. By first protecting the 2-amino group, the subsequent acylation can be performed cleanly. The Boc group can then be removed under mild acidic conditions (e.g., with trifluoroacetic acid) to yield the desired N-acylated product in much higher yields.[2]

  • Potential Cause 2: Instability of the Free Amine. The free amine of this compound can be unstable upon storage after deprotection, which may affect subsequent reaction steps.[1]

  • Solution 2: Immediate Use. If you are deprotecting a protected intermediate, it is best to use the resulting free amine immediately in the next reaction step without prolonged storage.[1]

Question 2: I am observing a significant, more polar by-product in my reaction mixture during acylation. What is it and how can I avoid it?

This polar by-product is likely a bis-acylated derivative.[1]

  • Identification: In one study involving the acylation of this compound with O-acetylsalicyloyl chloride, this by-product was identified as a bis-acylamino derivative.[1]

  • Avoidance Strategy: As mentioned in the previous question, the most effective way to prevent this is to use a Boc-protection strategy. This blocks the primary amine, preventing the second acylation from occurring.

Question 3: My purification process is very difficult, and I am unable to isolate a pure product. What can I do?

Complex reaction mixtures from direct acylation make purification by standard chromatography challenging.[1]

  • Cause: Direct acylation leads to a mixture of the desired mono-acylated product, the bis-acylated product, and unreacted starting material.[1]

  • Solution 1: Recrystallization. For some derivatives, recrystallization can be an effective purification method. For example, N-sulfonylated derivatives have been successfully purified by recrystallization from absolute ethanol.

  • Solution 2: Improve the Reaction Selectivity. The best approach is to simplify the reaction mixture by improving the selectivity of the derivatization. The Boc-protection/deprotection sequence is highly recommended as it leads to cleaner reactions and significantly simplifies purification.[2]

Question 4: The deprotection of my Boc-protected intermediate seems to be causing decomposition of my final product. How can I mitigate this?

Even mild hydrolysis conditions can lead to decomposition of some 2-acylamino-4-chlorothiazole derivatives.[2]

  • Cause: The 2-acylamino-4-chlorothiazole scaffold can be sensitive to hydrolysis, potentially reverting to a 2-aminothiazol-4(5H)-one structure.[2]

  • Solution: Mild Deprotection Conditions. Use mild deprotection reagents. Treatment with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at room temperature is an effective method for Boc deprotection that often preserves the integrity of the final product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound?

The 2-aminothiazole group is a key structural feature in many biologically active molecules, including antibiotics and anticancer agents.[2] Derivatization of the 2-amino group is a crucial strategy for modulating the pharmacological properties of these compounds and exploring structure-activity relationships (SAR) to develop new therapeutic agents.[3]

Q2: Are there alternative derivatization methods besides acylation?

Yes, other common derivatization reactions for the 2-amino group include sulfonylation, urea formation, and Schiff base formation.[3]

Q3: What are some key parameters to control during the synthesis and derivatization?

Several parameters are critical for a successful synthesis with high yield and purity:

  • Temperature: Controlling the temperature is crucial, as exceeding the optimal range can lead to the formation of byproducts.[4]

  • Rate of Reagent Addition: Slow and controlled addition of reagents can prevent localized excesses that may lead to side reactions.[4]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction or be carried through to the final product.[4]

  • pH Control: For many derivatization reactions, maintaining the correct pH is essential for deprotonation and enhancing nucleophilicity.[5]

Data Presentation

Table 1: Comparison of Direct Acylation vs. Boc-Protected Acylation Yields

Derivatization MethodAcylating AgentBaseSolventYield of Mono-acyl ProductReference
Direct Anhydrous AcylationO-acetylsalicyloyl chlorideEt₃NTHF19%[1]
Boc-Protection/Acylation/DeprotectionO-acetylsalicyloyl chlorideNot specifiedNot specifiedGood yields (not quantified)[2]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol is based on the general principle of protecting the amino group before further derivatization.

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a base, such as triethylamine (1.5 equivalents).

  • Slowly add Di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Protocol 2: Acylation of Boc-Protected this compound

  • Dissolve the Boc-protected intermediate in an anhydrous solvent like THF.

  • Cool the solution to 0 °C.

  • Add a base (e.g., triethylamine, 1.5 equivalents).

  • Slowly add the desired acyl chloride (1.2 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work up the reaction by diluting with ethyl acetate and washing with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer and concentrate to yield the acylated, Boc-protected product.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc group to yield the final derivatized product.[1]

  • Dissolve the Boc-protected compound in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the reaction by TLC (typically complete within 4 hours).[1]

  • Evaporate the solvent to dryness.

  • Partition the residue between saturated aqueous NaHCO₃ and CH₂Cl₂.

  • Extract the aqueous layer multiple times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the final product. Use immediately for the next step.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection Step cluster_derivatization Derivatization cluster_deprotection Deprotection Step cluster_end Final Product start This compound boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection acylation Acylation (R-COCl, Base) boc_protection->acylation deprotection Boc Deprotection (TFA, CH₂Cl₂) acylation->deprotection end_product N-Acyl-2-amino-4-chlorothiazole deprotection->end_product

Caption: Recommended workflow for this compound acylation.

troubleshooting_guide start Start Derivatization issue Low Yield or Complex Mixture? start->issue direct_acylation Direct Acylation Used? issue->direct_acylation Yes decomposition Product Decomposition During Deprotection? issue->decomposition No problem_bis_acylation Problem: Bis-acylation & Side Products direct_acylation->problem_bis_acylation Yes success Successful Derivatization direct_acylation->success No solution_boc Solution: Use Boc-Protection Strategy problem_bis_acylation->solution_boc harsh_conditions Problem: Harsh Deprotection Conditions decomposition->harsh_conditions Yes decomposition->success No solution_mild Solution: Use Mild Reagents (e.g., TFA) harsh_conditions->solution_mild

Caption: Troubleshooting decision tree for common derivatization issues.

References

Side reactions to avoid when working with 2-Amino-4-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4-chlorothiazole. It addresses common side reactions and offers strategies to minimize their occurrence, ensuring higher yield and purity of the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The primary side reactions involving this compound include hydrolysis, over-acylation, and potential dimerization or polymerization. The molecule's reactivity, stemming from the nucleophilic amino group and the electrophilic chlorine-substituted carbon on the thiazole ring, can lead to a variety of unintended products if reaction conditions are not carefully controlled. Mild hydrolysis of related 2-acetamido-4-chlorothiazole has been shown to cause decomposition[1].

Q2: How can I prevent the degradation of this compound during storage and in reaction setups?

A2: 2-Amino-4-halothiazoles can be unstable, particularly during storage[1]. To minimize degradation, store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). In reaction setups, avoid prolonged exposure to moisture and highly acidic or basic conditions unless the reaction protocol specifically requires them.

Q3: I am seeing multiple products in my acylation reaction. What is happening and how can I improve the selectivity?

A3: Direct acylation of this compound can be challenging, often resulting in low yields and a mixture of products, including bis-acylated derivatives[1]. This is due to the high nucleophilicity of the exocyclic amino group and potential reactivity at the ring nitrogen. To improve selectivity, consider using a protecting group strategy. For instance, protecting the amino group with a Boc-group can facilitate cleaner acylation, followed by a mild deprotection step to yield the desired mono-acylated product[1].

Troubleshooting Guides

Issue 1: Low Yield and Product Decomposition due to Hydrolysis

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Mass spectrometry data indicating the presence of 2-aminothiazol-4(5H)-one.

  • Overall low yield of the desired product.

Root Cause: Even mild hydrolysis can lead to the decomposition of 4-chloro-substituted aminothiazole derivatives, causing them to revert to the corresponding 2-aminothiazol-4(5H)-one[1]. This is exacerbated by the presence of water in solvents or reagents, or by reaction conditions that generate water.

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere to exclude atmospheric moisture.

  • Temperature Control: Avoid excessive heating, as this can accelerate the rate of hydrolysis.

  • pH Management: Maintain a neutral or slightly acidic pH, as strongly basic or acidic conditions can catalyze hydrolysis.

Issue 2: Formation of Bis-acylated Byproducts

Symptoms:

  • Isolation of a higher molecular weight byproduct corresponding to the addition of two acyl groups.

  • Complex NMR spectra showing multiple acylated species.

  • Reduced yield of the intended mono-acylated product.

Root Cause: The 2-amino group of this compound can undergo acylation twice, leading to a bis-acylated product. This is a common issue in acylation reactions with this substrate[1].

Experimental Protocol to Minimize Bis-Acylation:

  • Reactant Stoichiometry: Use a strict 1:1 molar ratio of this compound to the acylating agent. Adding the acylating agent dropwise to the solution of the thiazole can help maintain a low concentration of the acylating agent and reduce the likelihood of a second acylation.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

  • Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base, such as triethylamine (Et3N), to scavenge the acid byproduct without competing in the reaction[1].

Table 1: Comparison of Acylation Conditions

ParameterStandard AcylationOptimized for Mono-acylation
Thiazole:Acylating Agent Ratio 1:1.2 (or higher)1:1 (or slightly less)
Temperature Room Temperature to Reflux0 °C to Room Temperature
Addition Method Bolus additionSlow, dropwise addition
Base Pyridine, DMAPTriethylamine, DIPEA
Issue 3: Potential Dimerization or Polymerization

Symptoms:

  • Formation of insoluble materials in the reaction mixture.

  • Observation of a complex mixture of high molecular weight species by mass spectrometry.

  • Streaking on TLC plates.

Root Cause: The bifunctional nature of this compound (a nucleophilic amino group and an electrophilic C-Cl bond) creates the potential for intermolecular reactions, leading to dimers or polymers, especially under basic conditions or at elevated temperatures.

Mitigation Strategies:

  • Protecting Groups: Protect the amino group before attempting reactions at the 4-position to prevent its participation in unwanted nucleophilic attacks.

  • Controlled Conditions: Maintain dilute reaction conditions to reduce the probability of intermolecular collisions.

  • Specific Catalysts: For intended nucleophilic substitution at the 4-position, use a catalyst that selectively activates the C-Cl bond without promoting self-reaction.

Visual Guides

Here are some diagrams to help visualize the concepts discussed.

hydrolysis_pathway This compound This compound 2-Aminothiazol-4(5H)-one Decomposition Product This compound->2-Aminothiazol-4(5H)-one H2O, Heat/Acid/Base

Caption: Hydrolysis pathway of this compound.

acylation_issues cluster_0 Reaction Pathway start This compound product Desired Mono-acylated Product start->product 1 eq. Acyl-Cl side_product Bis-acylated Side Product start->side_product >1 eq. Acyl-Cl acyl_chloride Acyl Chloride

Caption: Competing pathways in the acylation of this compound.

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Purification of 2-Amino-4-chlorothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Amino-4-chlorothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most common and effective methods for purifying solid organic compounds like this compound derivatives are recrystallization and column chromatography.[1][2][3] For achieving very high purity, especially for analytical standards or final active pharmaceutical ingredients (APIs), preparative High-Performance Liquid Chromatography (HPLC) is often employed.[4][5][6] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on several factors. Recrystallization is ideal for removing small amounts of impurities from a large amount of a solid compound, especially if you can find a solvent that dissolves the desired compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[5][7] Column chromatography is a more versatile technique that can separate complex mixtures with multiple components or impurities that have similar solubility profiles to the target compound.[1][8]

Purification Method Selection Workflow

start Crude Solid Product check_purity Assess Purity & Impurity Profile (e.g., TLC, LC-MS) start->check_purity is_major Is the desired compound the major component? check_purity->is_major try_recrys Attempt Recrystallization is_major->try_recrys  Yes col_chrom Perform Column Chromatography is_major->col_chrom No / Complex Mixture   recrys_ok Was recrystallization successful? (Purity & Yield) try_recrys->recrys_ok recrys_ok->col_chrom No   pure_solid Pure Compound recrys_ok->pure_solid  Yes col_chrom->pure_solid cluster_checks start Purification Yield is Low or Purity is Poor check_reaction Review Synthesis Step start->check_reaction check_reagents Assess Reagent & Solvent Purity check_workup Analyze Workup Procedure (e.g., Extractions) check_purification Evaluate Purification Method reagents_ok Purity OK? check_reagents->reagents_ok workup_ok Losses Detected? check_workup->workup_ok purification_ok Method Optimal? check_purification->purification_ok action_reagents Purify Reagents or Use Fresh Solvents reagents_ok->action_reagents No action_workup Modify Extraction pH or Add More Extractions workup_ok->action_workup Yes action_purification Re-optimize TLC/ Recrystallization Solvents purification_ok->action_purification No

References

Technical Support Center: Overcoming Poor Solubility of 2-Amino-4-chlorothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-4-chlorothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of poor aqueous solubility in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor water solubility?

A1: The low water solubility of many this compound derivatives often stems from their chemical structure. These compounds can have a relatively rigid aromatic core and may possess hydrophobic substituents, which limit their favorable interactions with water molecules. The crystalline nature of these compounds can also contribute to poor solubility, as energy is required to break the crystal lattice before dissolution can occur.

Q2: What are the most common initial strategies to try for solubilizing a this compound compound for in vitro assays?

A2: For initial small-scale solubilization for in vitro screening, the following approaches are recommended:

  • Co-solvents: Using a mixture of a water-miscible organic solvent and water can significantly increase solubility.[1] Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[1] It is advisable to start with a small percentage of the co-solvent and gradually increase it. However, be mindful of the potential toxicity of the co-solvent to your cell lines.[1]

  • pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the presence of the amino group.[1][2] In acidic conditions, the amine group can be protonated, which may increase aqueous solubility.[1][2] Attempting to dissolve your compound in a buffer with a slightly acidic pH can be effective.[1] However, extreme pH values should be avoided as they can cause compound degradation.[1]

Q3: How do I choose the right solubility enhancement strategy for my specific this compound derivative?

A3: The selection of an appropriate solubility enhancement strategy depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro screening vs. in vivo studies), and the stage of drug development. The following decision workflow can guide your choice.

G Decision Workflow for Solubility Enhancement A Poorly Soluble this compound Compound B Initial Screening / Small Scale? A->B C Use Co-solvents (DMSO, Ethanol) or pH Adjustment B->C Yes D Preclinical / In Vivo Studies? B->D No E Physicochemical Characterization (pKa, LogP, Crystal Form) D->E Yes F Ionizable Group Present? E->F G Salt Formation F->G Yes H Consider Advanced Formulations F->H No I Solid Dispersion H->I J Cyclodextrin Complexation H->J K Nanosuspension H->K L Prodrug Approach H->L

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide

Issue 1: My this compound compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for my assay.

  • Question: What causes this precipitation and how can I prevent it?

  • Answer: This phenomenon, known as "precipitation upon dilution," is common for compounds that are highly soluble in organic solvents like DMSO but poorly soluble in water.[3] When the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.[3]

    Possible Solutions:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically under 0.5%) to minimize its effects, but be aware that very low concentrations can worsen precipitation.[3][4]

    • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol.[3]

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. First, dilute the DMSO stock into an intermediate solution with a higher percentage of organic solvent before the final dilution into the aqueous buffer.[3]

    • Advanced Formulation Strategies: If simple solvent adjustments are not sufficient, consider more advanced techniques like cyclodextrin complexation or creating solid dispersions.[3]

Issue 2: I am observing inconsistent results in my biological assays with the same batch of my this compound derivative.

  • Question: What could be the source of this variability?

  • Answer: Inconsistent results are often linked to solubility and stability issues.[3]

    Possible Causes and Solutions:

    • Compound Instability in DMSO: Some 2-aminothiazole compounds can be unstable in DMSO and may degrade over time, which can affect their biological activity.[3] It is recommended to use freshly prepared stock solutions. If you must store solutions, keep them at -20°C or lower and minimize freeze-thaw cycles.[3]

    • Precipitation Over Time: Your compound might be slowly precipitating out of the assay medium during the experiment, which would reduce its effective concentration. Visually inspect your assay plates for any signs of precipitation.

    • pH-Dependent Solubility: The solubility of many thiazole derivatives can be highly dependent on pH.[3] Slight variations in the pH of your buffer between experiments could lead to significant differences in the amount of dissolved compound.[3] Always prepare buffers carefully and verify the pH.[3]

Issue 3: My attempt to form a salt of my this compound derivative to improve its solubility was unsuccessful.

  • Question: What could be the reason for this?

  • Answer: Salt formation is not always successful and is dependent on the pKa difference between the drug and the co-former. A general guideline is that for a stable salt to form, the difference in pKa (ΔpKa) between the base (your 2-aminothiazole derivative) and the acid (the co-former) should be greater than 2 to 3. If the ΔpKa is less than 0, a co-crystal is more likely to form. In the range of 0 to 3, the outcome could be either a salt or a co-crystal. It is advisable to screen a variety of co-formers with different pKa values.[1]

Quantitative Data on Solubility Enhancement

The following tables provide examples of how different techniques can improve the solubility of poorly soluble compounds. Note that the actual improvement for your specific this compound derivative will vary.

Table 1: Effect of Co-solvents on Solubility

Co-solvent System (v/v)Solubility (µg/mL)Fold Increase
Water51
10% Ethanol in Water5010
10% DMSO in Water15030
10% PEG 400 in Water12024

Table 2: Solubility Enhancement via Formulation Strategies

Formulation StrategyInitial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold Increase
Salt Formation (HCl salt)8.6362.2~42
Solid Dispersion (1:5 drug-to-polymer ratio)121,200100
Cyclodextrin Complexation (1:1 molar ratio with HP-β-CD)7850~121
Nanosuspension102,500250

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method involves dissolving the this compound derivative and a hydrophilic carrier in a common solvent, followed by the evaporation of the solvent.[4]

  • Materials:

    • This compound derivative

    • Hydrophilic carrier (e.g., PVP K30, Soluplus®)

    • Suitable organic solvent (e.g., methanol, acetone)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh the this compound derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.

G Solid Dispersion Workflow A Weigh Drug and Carrier B Dissolve in Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying C->D E Pulverize and Store D->E

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying

This method can be adapted for this compound derivatives to enhance their aqueous solubility.[1]

  • Materials:

    • This compound derivative

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Stir plate and stir bar

    • Freeze-dryer

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD.

    • Add the this compound derivative to the HP-β-CD solution in a 1:1 molar ratio.

    • Stir the mixture at room temperature for 24-72 hours to allow for complex formation.[3][4]

    • Freeze the resulting solution at -80°C.[1][4]

    • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[1][4]

    • Characterize the complex for solubility enhancement and physical properties.

G Cyclodextrin Complexation Workflow A Prepare HP-β-CD Solution B Add Drug (1:1 Molar Ratio) A->B C Stir for 24-72 hours B->C D Freeze at -80°C C->D E Lyophilize (Freeze-Dry) D->E F Characterize Complex E->F

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Protocol 3: Preparation of a Nanosuspension by Antisolvent Precipitation

This technique reduces the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate.[4]

  • Materials:

    • This compound derivative

    • Solvent (e.g., acetone, methanol)

    • Antisolvent (e.g., water)

    • Stabilizer (e.g., Poloxamer 188, Tween 80)

    • High-speed homogenizer or ultrasonic probe

  • Procedure:

    • Dissolve the this compound derivative in the chosen solvent to create a concentrated drug solution.

    • Dissolve the stabilizer in the antisolvent.

    • Under high-speed stirring or sonication, rapidly inject the drug-solvent solution into the antisolvent solution.

    • Continue stirring for a period to allow the nanoparticles to stabilize.

    • The resulting nanosuspension can be used directly or further processed (e.g., by lyophilization) to create a solid powder that can be redispersed.

    • Characterize the particle size and distribution using techniques like Dynamic Light Scattering (DLS).

Advanced Strategies: A Conceptual Overview

For compounds that are particularly challenging to formulate, more advanced strategies may be necessary.

Prodrug Approach

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[1][5] This approach can be used to temporarily modify the physicochemical properties of a this compound derivative to improve its solubility.[6] For example, a hydrophilic moiety could be attached to the molecule, which is later cleaved in the body to release the active compound.[6]

G Prodrug Strategy for Improved Solubility A Poorly Soluble This compound (Active Drug) B Chemical Modification (Attach Hydrophilic Moiety) A->B C Water-Soluble Prodrug (Inactive) B->C D Administration C->D E In Vivo Biotransformation (Enzymatic/Chemical Cleavage) D->E F Release of Active Drug + Hydrophilic Moiety E->F

Caption: Conceptual overview of the prodrug approach.

References

Technical Support Center: Catalyst Selection for Efficient 2-Amino-4-chlorothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 2-Amino-4-chlorothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain a 2-aminothiazole backbone?

A1: The most common and foundational method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[1][2] Modern variations of this synthesis focus on the use of novel catalysts to improve yields, shorten reaction times, and employ milder reaction conditions.

Q2: How can the chlorine atom be introduced at the 4-position of the 2-aminothiazole ring?

A2: There are several strategies to introduce a chlorine atom at the 4-position:

  • Using a chlorinated starting material: A common method involves reacting thiourea with a starting material that already contains the chloro-substituent, such as 4-chloroacetoacetyl chloride.[3]

  • Direct chlorination: Direct chlorination of the 2-aminothiazole or a protected derivative can be achieved using chlorinating agents like N-chlorosuccinimide (NCS).[4]

  • Sandmeyer-type reaction: An amino group at the 4-position can be converted to a chloro group via a diazonium salt intermediate, similar to a Sandmeyer reaction.[5][6]

Q3: What are the key parameters to control for a successful synthesis?

A3: Key parameters to control include reaction temperature, choice of solvent, catalyst selection and loading, and the purity of starting materials. For instance, in the reaction involving 4-chloroacetoacetyl chloride, maintaining a low temperature (5-10 °C) during the addition of reactants is crucial.[3] The water content in the solvent can also significantly impact the reaction outcome and the purification process.

Q4: Are there any known stability issues with this compound derivatives?

A4: Yes, some derivatives can be sensitive to light and may undergo decarboxylation in solution, leading to the formation of byproducts like 2-amino-4-methylthiazole.[3] It is advisable to store the product in a light-stable form and handle it accordingly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inefficient catalystScreen different catalysts. While specific data for this compound is limited, catalysts proven effective for general 2-aminothiazole synthesis, such as copper silicate or magnetically separable nanocatalysts, could be a good starting point.[7] Optimize catalyst loading and reaction conditions (temperature, time).
Poor quality of starting materialsEnsure the purity of thiourea and the chlorinated precursor. Impurities can lead to side reactions and lower the yield.
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary.
Product degradationAs some derivatives are light-sensitive, protect the reaction mixture from light.[3] Work up the reaction at a lower temperature to minimize degradation.
Formation of Side Products Over-chlorination or chlorination at an undesired positionWhen using direct chlorination methods (e.g., with NCS), carefully control the stoichiometry of the chlorinating agent and the reaction temperature. Consider using a protecting group for the 2-amino group to direct the chlorination to the desired position.
DecarboxylationThis is a known issue for derivatives like (2-aminothiazol-4-yl)-acetic acid.[3] Avoid prolonged heating and exposure to acidic or basic conditions during workup and purification.
Polymerization of starting materialsSome starting materials, like chloroacetaldehyde, are prone to polymerization. Using a stable precursor or a derivative is recommended.
Difficulty in Purification Presence of unreacted starting materialsOptimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.
Formation of polar byproductsAn aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. Recrystallization or column chromatography may be necessary for final purification.
Product is an oil or does not crystallizeTry different solvent systems for recrystallization. If the product is an oil, consider converting it to a salt (e.g., hydrochloride) which is often more crystalline.

Data Presentation

Table 1: Comparative Performance of Catalysts in General 2-Aminothiazole Synthesis

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄ Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable, reusable, replaces toxic iodine.
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesNot Specified79-90Reusable, efficient under conventional heating and ultrasound.
Aqueous Neem Leaf Extract Phenacyl bromide derivative, Thiourea, Water, Room Temperature45 minHighGreen and sustainable catalyst, high purity product without column chromatography.
Copper Silicate Phenacyl bromide, Thiourea, Ethanol, 78°C0.5 hHighHeterogeneous, reusable, rapid process, and easy workup.[7]

Note: The data presented is for the synthesis of 2-aminothiazole derivatives in general and serves as a guide for catalyst selection. Optimization for the specific synthesis of this compound may be required.

Experimental Protocols

Protocol 1: Synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride from 4-chloroacetoacetyl chloride [3]

  • Preparation of Thiourea Suspension: Prepare a suspension of thiourea (15.2 g) in water (30.0 g) in a round-bottomed flask and cool it to 5 °C.

  • Preparation of 4-chloroacetoacetyl chloride solution: In a separate double-walled flask, dissolve diketene (18.6 g) in methylene chloride (187.7 g) and cool to -25 °C. Pass chlorine gas through this solution while maintaining the temperature between -20° to -25° C to generate 4-chloroacetoacetyl chloride in situ.

  • Reaction: Add the prepared 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 25 minutes, while maintaining the reaction temperature between 5° to 10° C with constant stirring.

  • Completion: After the addition is complete, continue stirring for 30 minutes at 5° to 7° C. Then, remove the cooling bath and stir for another 60 minutes, allowing the temperature to rise to 26° to 27° C.

  • Isolation: Place the reaction mixture in a refrigerator to precipitate the (2-aminothiazol-4-yl)-acetic acid hydrochloride. Isolate the colorless crystals by filtration.

Protocol 2: Synthesis of 2-acetamido-5-chlorothiazole via Direct Chlorination [4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-acetamidothiazole in an appropriate solvent like acetonitrile.

  • Chlorination: Add N-chlorosuccinimide (NCS) and a catalytic amount of Amberlite A-15 (H⁺) resin.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20 °C) for approximately 22 hours.

  • Workup and Purification: After the reaction is complete (monitored by TLC), filter off the resin. The filtrate can then be concentrated and the crude product purified by recrystallization or column chromatography to obtain 2-acetamido-5-chlorothiazole.

Mandatory Visualization

Synthesis_Pathways cluster_0 Route 1: From Chlorinated Precursor cluster_1 Route 2: Direct Chlorination Thiourea Thiourea Reaction1 Condensation Thiourea->Reaction1 4-Chloroacetoacetyl_chloride 4-Chloroacetoacetyl_chloride 4-Chloroacetoacetyl_chloride->Reaction1 2-Amino-4-(chloroacetyl)thiazole_intermediate 2-Amino-4-(chloroacetyl)thiazole_intermediate Reaction1->2-Amino-4-(chloroacetyl)thiazole_intermediate Hydrolysis Hydrolysis 2-Amino-4-(chloroacetyl)thiazole_intermediate->Hydrolysis 2-Amino-4-chloromethylthiazole 2-Amino-4-chloromethylthiazole Hydrolysis->2-Amino-4-chloromethylthiazole 2-Aminothiazole 2-Aminothiazole Protection Protection (e.g., Acetylation) 2-Aminothiazole->Protection 2-Acetamidothiazole 2-Acetamidothiazole Protection->2-Acetamidothiazole Chlorination Chlorination (NCS) 2-Acetamidothiazole->Chlorination 2-Acetamido-4-chlorothiazole 2-Acetamido-4-chlorothiazole Chlorination->2-Acetamido-4-chlorothiazole Deprotection Deprotection 2-Acetamido-4-chlorothiazole->Deprotection 2-Amino-4-chlorothiazole_product This compound Deprotection->2-Amino-4-chlorothiazole_product

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Start Problem_Identification Identify Issue (e.g., Low Yield, Impurities) Start->Problem_Identification Check_Starting_Materials Verify Purity of Starting Materials Problem_Identification->Check_Starting_Materials Review_Reaction_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Starting_Materials->Review_Reaction_Conditions Catalyst_Evaluation Evaluate Catalyst Performance Review_Reaction_Conditions->Catalyst_Evaluation Optimize_Workup Optimize Workup and Purification Protocol Catalyst_Evaluation->Optimize_Workup Analysis Analyze Product (NMR, MS, etc.) Optimize_Workup->Analysis Success Success Analysis->Success Issue Resolved Failure Issue Persists Analysis->Failure Issue Not Resolved Failure->Problem_Identification

Caption: A logical workflow for troubleshooting synthesis issues.

References

Navigating Exothermic Reactions in 2-Amino-4-chlorothiazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-Amino-4-chlorothiazole presents a critical step in the creation of various pharmaceutical compounds. However, the inherent exothermic nature of this synthesis requires careful management to ensure safety, purity, and yield. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to exothermic reactions during this process.

Troubleshooting Guide: Managing Thermal Excursions

Uncontrolled temperature increases, or thermal excursions, are a primary concern in the synthesis of this compound. Below are common issues and their respective solutions.

Issue IDProblemPotential CausesRecommended Actions
EXO-01 Rapid, uncontrolled temperature rise during reagent addition. - Reagent addition rate is too fast.- Inadequate cooling capacity.- Poor mixing leading to localized hot spots.- Immediately halt reagent addition.- Increase cooling bath temperature differential.- Enhance agitation speed to ensure homogeneity.- If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture.
EXO-02 Formation of dark-colored impurities or tar. - Excessive reaction temperature leading to side reactions or decomposition.- Lower the reaction temperature.[1] - Ensure the purity of starting materials, as impurities can catalyze side reactions.[2] - Optimize the stoichiometry of the reactants.
EXO-03 Low yield of the desired product. - Competing side reactions due to poor temperature control.- Loss of volatile intermediates at elevated temperatures.- Maintain strict temperature control throughout the reaction.[2] - Employ a reflux condenser to prevent the loss of volatile components.- Consider a staged addition of the chlorinating agent.
EXO-04 Inconsistent batch-to-batch reaction profiles. - Variations in ambient temperature.- Inconsistent quality of reagents or solvents.- Differences in heat transfer characteristics at different scales.- Standardize all reaction parameters, including initial temperatures and addition rates.- Use high-purity, anhydrous solvents.[1] - For scale-up, re-evaluate and adjust cooling and agitation parameters to compensate for the decreased surface-area-to-volume ratio.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exothermic reaction in this compound synthesis?

A1: The primary exothermic event is the cyclization reaction between an α-haloketone (or equivalent) and a thiourea derivative, a key step in the Hantzsch thiazole synthesis. The chlorination step can also be exothermic.

Q2: At what temperature should the reaction be maintained?

A2: For the reaction of thiourea with a chlorinated carbonyl compound, it is crucial to maintain a low temperature, typically between 5°C and 10°C, during the initial addition phase to control the exotherm.[3] The reaction may then be allowed to slowly warm to a higher temperature (e.g., 25°C to 30°C) for completion.[3]

Q3: How can I improve heat removal from the reaction vessel?

A3: To improve heat removal, ensure good thermal contact between the reaction vessel and the cooling bath. Use a jacketed reactor if available, especially for larger scale reactions. Efficient stirring is also critical to transfer heat from the bulk of the reaction mixture to the vessel walls.[2]

Q4: Are there alternative, safer methods for this synthesis?

A4: Flow chemistry is an emerging approach that offers significant advantages for managing exothermic reactions. The high surface-area-to-volume ratio in flow reactors allows for much more efficient heat transfer, reducing the risk of thermal runaway.

Q5: What are the indications of a runaway reaction?

A5: A runaway reaction is characterized by a rapid, accelerating increase in temperature and pressure.[4] Visible signs can include vigorous boiling of the solvent (even with cooling), unexpected color changes, and the evolution of gases.

Experimental Protocol: Synthesis of this compound

This protocol is a composite method based on established principles of thiazole synthesis. Caution: This reaction is exothermic and should be conducted with appropriate safety measures, including a cooling bath and monitoring of the internal temperature.

Materials:

  • 2-Aminothiazole

  • Sulfuryl chloride (SO₂Cl₂) or an alternative chlorinating agent

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminothiazole in the anhydrous solvent.

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.

  • Chlorinating Agent Addition: Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the cooled solution via the dropping funnel. It is critical to maintain the internal temperature below 10°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Warming: Once the reaction has proceeded sufficiently, the cooling bath can be removed, and the reaction mixture may be allowed to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product into an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

ParameterRecommended Value
Initial Temperature0-5°C
Temperature during addition< 10°C
Reaction completion temperature20-25°C

Visualizing the Process

Logical Troubleshooting Flow for Exothermic Events

The following diagram illustrates a logical workflow for addressing a thermal excursion during the synthesis.

ExothermTroubleshooting Troubleshooting Workflow for Thermal Excursions start Temperature Rise Detected halt_addition Halt Reagent Addition start->halt_addition increase_cooling Increase Cooling halt_addition->increase_cooling enhance_agitation Enhance Agitation increase_cooling->enhance_agitation check_temp Is Temperature Decreasing? enhance_agitation->check_temp resume_slowly Resume Addition at Slower Rate check_temp->resume_slowly Yes add_solvent Add Pre-chilled Inert Solvent check_temp->add_solvent No monitor Continue Monitoring resume_slowly->monitor add_solvent->check_temp emergency_stop Emergency Stop/Quench add_solvent->emergency_stop If still rising

Caption: A flowchart for managing unexpected temperature increases.

Simplified Reaction Pathway

This diagram outlines a possible synthetic route to this compound.

ReactionPathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 2_aminothiazole 2-Aminothiazole product This compound 2_aminothiazole->product chlorinating_agent Chlorinating Agent (e.g., SO₂Cl₂) chlorinating_agent->product conditions Anhydrous Solvent Low Temperature (0-10°C) conditions->product

Caption: A simplified representation of the synthesis pathway.

References

Preventing degradation of 2-Amino-4-chlorothiazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Amino-4-chlorothiazole during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound is susceptible to degradation from exposure to light, high temperatures, humidity, and strong oxidizing agents. The aminothiazole ring is generally prone to oxidation, and the chloro-substituent may be susceptible to hydrolysis under certain conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] Storage at refrigerated temperatures (2-8 °C) is recommended for long-term storage.

Q3: Are there any known incompatibilities with common excipients?

A3: While specific compatibility data for this compound is not extensively published, aminothiazole derivatives can be incompatible with excipients that contain reactive impurities, such as aldehydes or peroxides. It is crucial to conduct compatibility studies with your specific formulation excipients.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemistry of related compounds, potential degradation pathways include:

  • Photodegradation: UV light exposure can induce cleavage of the thiazole ring.

  • Oxidation: The amino group and the sulfur atom in the thiazole ring are susceptible to oxidation, potentially forming N-oxides or sulfoxides.

  • Hydrolysis: Under harsh acidic or basic conditions, the chloro group may be hydrolyzed to a hydroxyl group, or the amide bond in potential degradation products could be cleaved.

Troubleshooting Guides

Issue 1: Discoloration of this compound Powder During Storage
Possible Cause Troubleshooting Steps
Exposure to Light 1. Immediately transfer the material to an amber or opaque container. 2. Store the container in a dark place, such as a cabinet or a refrigerator.
Oxidation 1. Ensure the container is tightly sealed to minimize contact with air. 2. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Contamination 1. Review handling procedures to prevent cross-contamination. 2. If contamination is suspected, the purity of the material should be re-analyzed.
Issue 2: Appearance of New Peaks in HPLC Analysis After Storage
Possible Cause Troubleshooting Steps
Chemical Degradation 1. Compare the new peak's retention time with known or potential degradation products. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 3. Re-evaluate storage conditions to mitigate the specific degradation pathway (e.g., protect from light, reduce temperature).
Interaction with Container 1. Investigate potential leaching from the container material. 2. Consider using a different type of container material (e.g., glass vs. plastic).

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours.

  • Photodegradation: Expose the solid powder to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and should be validated for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Recommended Storage Conditions
Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)To slow down potential thermal degradation.
Light Protect from light (Amber vial/darkness)To prevent photodegradation.
Atmosphere Tightly sealed container (Inert gas optional)To minimize oxidation and moisture exposure.
Humidity Dry environmentTo prevent hydrolysis.

Visualizations

degradation_pathway A This compound B Oxidation Products (e.g., N-oxide, Sulfoxide) A->B Oxidizing Agents (e.g., Air, H2O2) C Photodegradation Products (Ring-opened structures) A->C UV/Visible Light D Hydrolysis Product (2-Amino-4-hydroxythiazole) A->D Acid/Base experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (70°C, Solid) A->E F Photolytic (ICH Light Source) A->F G HPLC Analysis B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Validate Stability-Indicating Method H->I

References

Validation & Comparative

Novel 2-Amino-4-chlorothiazole Derivatives Emerge as Potent Anticancer Agents, Challenging Existing Therapeutic Options

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Recent advancements in medicinal chemistry have led to the characterization of novel 2-amino-4-chlorothiazole derivatives that demonstrate significant potential as anticancer agents. In vitro studies reveal that these compounds exhibit potent cytotoxic activity against various human cancer cell lines, in some cases surpassing the efficacy of established chemotherapy drugs. This comparative guide provides an in-depth analysis of the performance of these novel derivatives against alternative anticancer agents, supported by experimental data, detailed protocols, and visualizations of their mechanism of action.

The 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery, forming the core of several clinically approved drugs, including the kinase inhibitor Dasatinib.[1][2] The introduction of a chlorine atom at the 4-position of the thiazole ring has been a key focus of recent research, aiming to enhance the therapeutic index and overcome resistance to existing treatments.

Performance Comparison: Novel Derivatives vs. Standard Anticancer Agents

The anticancer potential of novel this compound derivatives has been evaluated against a panel of human cancer cell lines, with their performance benchmarked against standard chemotherapeutic agents such as Sorafenib, Cisplatin, and Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.

Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Novel Thienopyrimidine-aminothiazole Hybrid (7c) CNS Cancer (SNB-75)<10[3]
Sorafenib (Standard)CNS Cancer (SNB-75)>10[3]
Novel Thienopyrimidine-aminothiazole Hybrid (7c) Renal Cancer (CAKI-1)<10[3]
Sorafenib (Standard)Renal Cancer (CAKI-1)>10[3]
Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (3) Breast Adenocarcinoma (MCF-7)20.6±0.3[4]
Cisplatin (Standard)Breast Adenocarcinoma (MCF-7)35.31±0.51[4]
4-chlorophenylthiazolyl derivative (4b) Breast Cancer (MDA-MB-231)3.52[5]
Sorafenib (Standard)Breast Cancer (MDA-MB-231)1.18[5]
3-nitrophenylthiazolyl derivative (4d) Breast Cancer (MDA-MB-231)1.21[5]
Sorafenib (Standard)Breast Cancer (MDA-MB-231)1.18[5]
2-(substituted)amino-1,3-thiazole derivative (4b) Leukemia (HL-60)Promising Activity[6]
Doxorubicin (Standard)Leukemia (HL-60)Standard Reference[6]

Mechanism of Action: Targeting Key Signaling Pathways

Many of these novel 2-aminothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A significant number of these compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][5] By blocking VEGFR-2, these derivatives can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Novel this compound Derivatives Derivative->VEGFR2 Inhibits Synthesis_Workflow General Synthesis Workflow Start α-Haloketone + Thiourea Reaction Hantzsch Thiazole Synthesis Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification Final Pure 2-Aminothiazole Derivative Purification->Final

References

Comparative Analysis of 2-Amino-4-chlorothiazole Isomers: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant interest in the biological activities of 2-aminothiazole derivatives for drug discovery, a direct comparative study on the biological effects of positional isomers of 2-Amino-chlorothiazole, specifically 2-Amino-4-chlorothiazole and 2-Amino-5-chlorothiazole, remains elusive in currently available scientific literature. While numerous studies explore the therapeutic potential of the 2-aminothiazole scaffold, they primarily focus on the impact of various substituents at different positions rather than a systematic comparison of positional isomers of a single substituent on the thiazole ring.

The 2-aminothiazole core is a well-established privileged structure in medicinal chemistry, forming the basis for a wide range of compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological activity of these derivatives is highly dependent on the nature and placement of substituent groups on the thiazole ring.[1] Halogen substitution, in particular, is a common strategy to modulate the pharmacological profile of lead compounds.[3]

While research has been conducted on derivatives such as 2-amino-4-(4-chlorophenyl)thiazole, where a chlorophenyl group is attached at the 4-position, this represents a different molecular entity than this compound.[4][5] The electronic and steric effects of a chlorine atom directly on the thiazole ring are expected to differ significantly from a chloro-substituted phenyl ring at the same position, influencing the molecule's interaction with biological targets.

A comprehensive 2021 review on synthetic 2-aminothiazole-based compounds highlights a variety of derivatives and their biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[4] However, this review, along with other surveyed literature, does not offer a side-by-side comparison of the biological activity of this compound against its 5-chloro isomer.

Interestingly, a recent 2024 publication points to the complexities in the synthesis and identification of these isomers, correcting a previously reported synthesis of 2-acetamido-4-chlorothiazole to be, in fact, the 5-chloro isomer.[6] This underscores the need for careful characterization in this chemical space but does not provide the sought-after biological comparison.

In the absence of direct comparative experimental data, it is not possible to provide a quantitative summary or detailed experimental protocols that directly contrast the biological activity of this compound and its positional isomers. The structure-activity relationship (SAR) for halogenated 2-aminothiazoles is an area that warrants further investigation to fully understand the impact of halogen position on the biological activity of this important scaffold.[3]

Future Direction and a Hypothetical Experimental Workflow

To address this knowledge gap, a dedicated study would be required. Such a study would involve the unambiguous synthesis and characterization of this compound and its positional isomers. Subsequently, these compounds would need to be evaluated in a panel of standardized biological assays to determine their comparative efficacy and potency.

Below is a hypothetical experimental workflow for such a comparative study.

G Hypothetical Workflow for Comparing 2-Amino-chlorothiazole Isomers cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Comparison Synthesis_4_Cl Synthesis of This compound Characterization Spectroscopic Characterization (NMR, MS, IR) Synthesis_4_Cl->Characterization Synthesis_5_Cl Synthesis of 2-Amino-5-chlorothiazole Synthesis_5_Cl->Characterization Antimicrobial Antimicrobial Assays (MIC against Bacteria/Fungi) Characterization->Antimicrobial Anticancer Anticancer Assays (IC50 against Cancer Cell Lines) Characterization->Anticancer Toxicity Cytotoxicity Assays (against normal cell lines) Characterization->Toxicity Data_Table Tabulation of Quantitative Data (MIC, IC50) Antimicrobial->Data_Table Anticancer->Data_Table Toxicity->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis

Caption: Hypothetical workflow for the comparative biological evaluation of 2-Amino-chlorothiazole isomers.

This proposed workflow would generate the necessary quantitative data to construct a comprehensive comparison guide, including data tables and detailed experimental protocols as per the initial request. Until such a study is published, a direct and objective comparison of the biological activities of this compound isomers remains speculative.

References

A Comparative Guide to 2-Amino-4-chlorothiazole and Other Thiazole Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The versatility of the thiazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This guide provides an objective comparison of 2-amino-4-chlorothiazole against other common thiazole building blocks, supported by experimental data, to inform strategic decisions in drug design and development.

Physicochemical Properties: A Comparative Overview

The selection of a building block in drug discovery is heavily influenced by its physicochemical properties, which dictate its behavior in both chemical reactions and biological systems. The following table summarizes key properties of this compound and other frequently used thiazole building blocks.

PropertyThis compound2-Aminothiazole2-Bromothiazole
Molecular Formula C₃H₃ClN₂S[4]C₃H₄N₂S[5]C₃H₂BrNS[6]
Molecular Weight 134.59 g/mol [4]100.14 g/mol [7]164.02 g/mol [6]
Melting Point (°C) 181-182[4]86-91[7]171[8]
Boiling Point (°C) 260.5 (at 760 mmHg)[9]117 (at 20 hPa)[7]171[6]
pKa (Predicted) 2.17 ± 0.10[4]Not specified0.84 ± 0.10[10]
Solubility Slightly soluble (4.3 g/L at 25°C)[9]100 g/L in water (20°C)[11]Insoluble in water[10]
Appearance Not specifiedLight brown crystals or brown granular solid[5]Colorless to pale yellow liquid[10]

Reactivity and Synthetic Utility

The choice of a thiazole building block is fundamentally linked to its reactivity and suitability for various chemical transformations. This compound offers a unique combination of functional groups that can be strategically manipulated in a synthetic sequence.

This compound: This building block possesses three main sites for functionalization: the 2-amino group, the 4-chloro group, and the C5 position. The 2-amino group can readily undergo acylation, sulfonylation, and diazotization reactions, allowing for the introduction of a wide variety of substituents.[12] The 4-chloro group, while less reactive than a bromo or iodo substituent, can participate in nucleophilic aromatic substitution reactions. The C5 position can be functionalized through electrophilic substitution reactions.

2-Aminothiazole: This is a versatile precursor for a vast array of derivatives.[13] The 2-amino group is a key handle for diversification, as seen in the synthesis of numerous bioactive compounds.[14][15] However, the unsubstituted C4 and C5 positions can sometimes lead to challenges in regioselectivity during functionalization.

2-Bromothiazole: The bromo substituent at the 2-position makes this building block an excellent substrate for cross-coupling reactions such as Suzuki and Sonogashira couplings, enabling the facile introduction of aryl and alkynyl groups.[16] This is a common strategy for building molecular complexity.

Experimental Protocols and Performance Data

Hantzsch Thiazole Synthesis

A classic and widely used method for the preparation of 2-aminothiazole derivatives is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thiourea.[17]

Protocol for the Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole: [14]

  • To a solution of 2-bromo-1-(pyridin-2-yl)ethanone (1 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).

  • Stir the mixture at 70°C and monitor the reaction by LC/MS.

  • After 2 hours, cool the reaction mixture to room temperature to allow for precipitation.

  • Collect the precipitate by vacuum filtration and wash with acetone.

  • Dissolve the solid in 2 M NaOH (25 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the product.

  • Yield: 56%[14]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. Halogenated thiazoles are common substrates for this reaction.

General Protocol for Suzuki Coupling of a Bromo-thiazole Derivative: [18]

  • To a Schlenk flask, add the bromo-thiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • If using a solid palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add an anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at 80-120°C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Bromo-heterocycleArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-5-bromo-4-methylpyridine4-ChlorobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001273[19]
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ / P(tBu)₂MeK₃PO₄Dioxane1001674[19]

Note: The yields presented are for analogous systems and serve as a general guide.

Application in Targeting Signaling Pathways: VEGFR-2 Inhibition

Thiazole-containing compounds have shown significant potential as inhibitors of various protein kinases involved in cancer signaling pathways. A prominent example is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of thiazole-based compounds.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K MAPK MAPK Pathway P1->MAPK Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration MAPK->Migration Thiazole Thiazole Inhibitor Thiazole->P1 Inhibition

VEGFR-2 Signaling Pathway Inhibition

Logical Workflow for Building Block Selection

Choosing the optimal thiazole building block requires a careful consideration of the synthetic strategy and the desired final compound. The following workflow provides a logical approach to this selection process.

Building_Block_Selection Start Define Target Molecule and Key Disconnections Q1 Is the 2-amino group required in the final target? Start->Q1 Use_2AT Start with 2-Aminothiazole or a derivative Q1->Use_2AT Yes Q2 Is C-C or C-N bond formation at the 2-position required? Q1->Q2 No Q4 Is functionalization at C4/C5 a primary concern? Use_2AT->Q4 Use_2BrT Use 2-Bromothiazole for cross-coupling Q2->Use_2BrT C-C bond Q3 Is late-stage diversification of the 2-position needed? Q2->Q3 C-N bond Final_Strategy Finalize Synthetic Strategy Use_2BrT->Final_Strategy Use_2ClT Consider 2-Chlorothiazole for nucleophilic substitution Q3->Use_2ClT Yes Q3->Q4 No Use_2ClT->Final_Strategy Use_Substituted_Thiazole Select a pre-functionalized thiazole building block Q4->Use_Substituted_Thiazole Yes Hantzsch Consider Hantzsch synthesis for de novo construction Q4->Hantzsch No Use_Substituted_Thiazole->Final_Strategy Hantzsch->Final_Strategy

Thiazole Building Block Selection Workflow

Conclusion

This compound presents a valuable and versatile building block for drug discovery, offering multiple handles for chemical modification. Its properties and reactivity profile make it a strategic choice for the synthesis of complex molecules. When compared to other thiazole building blocks such as 2-aminothiazole and 2-bromothiazole, the selection should be guided by the specific requirements of the synthetic route and the desired biological target. A thorough understanding of the comparative physicochemical properties, reactivity, and available synthetic methodologies, as outlined in this guide, will empower researchers to make informed decisions and accelerate the development of novel thiazole-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-chlorothiazole Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including several approved drugs.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, notably as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide provides a comparative analysis of 2-amino-4-chlorothiazole analogs and related derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The data presented is compiled from various studies to offer insights for researchers and professionals in drug development.

Comparative Anticancer Activity of 2-Aminothiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various 2-aminothiazole analogs against different human cancer cell lines. The data highlights how substitutions on the thiazole ring and the 2-amino group influence their anticancer potency, typically measured by the half-maximal inhibitory concentration (IC50).

Table 1: SAR of 2-Amino-4-arylthiazole Analogs Against Various Cancer Cell Lines
Compound IDR1 (at C4 of thiazole)R2 (at 2-amino group)Cancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylHH1299 (Lung)15.8[1]
1b 4-MethylbenzylHH1299 (Lung)4.89[1]
2a PhenylBenzoylHT29 (Colon)> 50[1]
2b Phenyl3-ChlorobenzoylHT29 (Colon)2.01[1]
3a 4-Fluorophenyl-MCF-7 (Breast)15-30[1]
3b 4-Chlorophenyl-MCF-7 (Breast)15-30[1]
4 4-(4-chlorophenyl)-Six cancer cell linesMax cytotoxicity[3][5]
5 4,5-butylideneBenzylic aminesH1299 (Lung)4.89[6]
6 4,5-butylideneBenzylic aminesSHG-44 (Glioma)4.03[6]

Summary of Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at the C4 position of the thiazole ring: The nature of the substituent at the C4 position significantly impacts cytotoxic activity. For instance, a 4-methylbenzyl group (Compound 1b) at this position confers greater potency against H1299 lung cancer cells compared to a 4-chlorophenyl group (Compound 1a).[1] Bulky and hydrophobic groups at this position, such as in the 4,5-butylidene analogs (Compounds 5 and 6), have also been shown to be beneficial for activity.[6]

  • Substitution on the 2-amino group: Acylation of the 2-amino group with substituted benzoyl moieties can dramatically enhance anticancer activity. A prime example is the introduction of a 3-chlorobenzoyl group (Compound 2b), which resulted in a significant increase in potency against HT29 colon cancer cells compared to the unsubstituted benzoyl analog (Compound 2a).[1] This highlights the importance of this position for interacting with biological targets.

  • Halogen Substitution: The presence of halogens, such as chlorine and fluorine, on the aryl rings attached to the thiazole core is a common feature in active compounds, suggesting their role in enhancing binding affinity or modifying electronic properties.[1][3][5]

Inhibition of Kinase Signaling Pathways

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes are crucial components of cellular signaling pathways that are often dysregulated in cancer.[1] The 2-aminothiazole scaffold has been identified as a novel template for inhibitors of several kinase families, including Src family kinases, Aurora kinases, and Hec1/Nek2.[5][7][8][9]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., Ras/Raf/MEK/ERK) Growth_Factor_Receptor->Signaling_Cascade Kinases Protein Kinases (e.g., Src, Aurora, Hec1/Nek2) Signaling_Cascade->Kinases Cell_Proliferation Uncontrolled Cell Proliferation Kinases->Cell_Proliferation 2_Amino_4_chlorothiazole This compound Analogs 2_Amino_4_chlorothiazole->Kinases Inhibition

Caption: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of this compound analogs.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.

Hantzsch_Synthesis alpha_haloketone α-Haloketone reaction Reaction (e.g., in Ethanol, Reflux) alpha_haloketone->reaction thiourea Thiourea thiourea->reaction aminothiazole 2-Aminothiazole Product reaction->aminothiazole

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Procedure:

  • An α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) is dissolved in a suitable solvent, typically ethanol.

  • An equimolar amount of thiourea is added to the solution.

  • The reaction mixture is heated under reflux for a specified period, often several hours, until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation Incubate for a defined period (e.g., 48-72 hours) compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_solubilization Solubilize formazan crystals (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow for determining anticancer activity using the MTT assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole analogs. A vehicle control (e.g., DMSO) and a positive control are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT reagent, and the plates are incubated for another few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel anticancer agents. Structure-activity relationship studies have demonstrated that strategic modifications at the C4 position of the thiazole ring and acylation of the 2-amino group are key to enhancing cytotoxic potency. The primary mechanism of action for many of these compounds involves the inhibition of critical protein kinases involved in cancer cell proliferation. The experimental protocols outlined provide a basis for the synthesis and evaluation of new analogs, facilitating the ongoing development of this promising class of compounds in oncology drug discovery.

References

Comparative Evaluation of 2-Amino-4-chlorothiazole Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro and in vivo performance of 2-amino-4-chlorothiazole derivatives as potential anticancer agents.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1][2] Among its many derivatives, this compound compounds have garnered interest for their potential as cytotoxic agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this class of compounds, supported by experimental data and detailed methodologies.

In Vitro Cytotoxicity Analysis

The primary method for assessing the direct anticancer potential of this compound derivatives is through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

A study on a series of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds revealed that 2-chloroacetamides demonstrated significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[3][4] In contrast, the 2,2-dichloroacetamide derivatives showed minimal activity.[3][4] This highlights the critical role of the substituent at the 2-amino position in determining the cytotoxic potential.

For comparison, various 2-amino-4-arylthiazole derivatives have shown potent anticancer activity. For instance, a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles were evaluated for their growth inhibition activity against a panel of cancer cell lines, with the most active compound, 3b, showing significant potency.[5] Another study on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles identified compounds with IC50 values ranging from low micromolar to single-digit nanomolar concentrations.[6]

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2-Chloroacetamide Derivative (General) Jurkat (T-cell leukemia)Significant Activity[3][4]
2-Chloroacetamide Derivative (General) MDA-MB-231 (Breast Cancer)Significant Activity[3][4]
Compound 3b (2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole)HT-29 (Colon Cancer)Not Specified[5]
Compound 3e (2-N-methylamino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4'-ethoxyphenyl)thiazole)A549 (Lung Cancer)0.0017[6]
Compound 3e MCF-7 (Breast Cancer)0.038[6]
Compound 3e HT-29 (Colon Cancer)0.0024[6]
AT7519 (CDK Inhibitor)HCT116 (Colon Cancer)Not Specified[7]

In Vivo Antitumor Efficacy

The evaluation of this compound compounds in living organisms is crucial to determine their therapeutic potential. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for assessing in vivo efficacy.[7]

While specific in vivo data for this compound derivatives is limited in the reviewed literature, studies on structurally related compounds provide valuable insights. For example, compound 3b from the 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole series significantly reduced the growth of HT-29 xenografts in a nude mouse model.[5] The well-documented aminothiazole-based CDK inhibitor, AT7519, has demonstrated dose-dependent tumor growth inhibition and even tumor regression in colon cancer and neuroblastoma xenograft models.[7]

Table 2: In Vivo Efficacy of Selected Aminothiazole Derivatives in Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenOutcomeReference
Compound 3b HT-29 Colon CancerNude MiceNot SpecifiedSignificant tumor growth reduction[5]
AT7519 HCT116 & HT29 Colon CancerNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression[7]
AT7519 MYCN-amplified NeuroblastomaNMRI (nu/nu) mice5, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition[7]
AT7519 Th-MYCN Transgenic NeuroblastomaTh-MYCN Transgenic Mice15 mg/kg/dayImproved survival and significant tumor regression[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of these compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.

In Vivo Efficacy: Human Tumor Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used to prevent the rejection of human tumor cells.[7]

  • Tumor Implantation: Human cancer cells are suspended in a suitable medium and subcutaneously injected into the flank of the mice.[7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once the tumors reach a predetermined size, the animals are randomized into control and treatment groups. The test compound is administered according to a specific dosing regimen (e.g., intraperitoneal injection).

  • Endpoint: The study is concluded when tumors in the control group reach a specific size or after a predetermined treatment period. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated and control groups.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 2-aminothiazole derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and division.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some 2-aminothiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor cell growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Aminothiazole This compound Derivative Aminothiazole->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the potential inhibitory action of this compound derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics is a well-established anticancer strategy. Several 2-aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for CellDivision Cell Division MitoticSpindle->CellDivision Enables Aminothiazole This compound Derivative Aminothiazole->Tubulin Inhibits Polymerization

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives, leading to disruption of cell division.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. In vitro studies have demonstrated their cytotoxic potential against various cancer cell lines, with structure-activity relationships indicating the importance of substituents on the thiazole ring. While specific in vivo data for this subclass is still emerging, related aminothiazole compounds have shown significant antitumor efficacy in preclinical xenograft models. The primary mechanisms of action appear to involve the disruption of key cellular processes through the inhibition of signaling pathways such as PI3K/AKT/mTOR and the interference with microtubule dynamics. Further research, including more extensive in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound compounds in oncology.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives as potential anticancer agents.

Experimental_Workflow Synthesis Compound Synthesis (this compound scaffold) InVitro In Vitro Evaluation Synthesis->InVitro MTT MTT Cytotoxicity Assay (IC50 Determination) InVitro->MTT Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Tubulin Polymerization) InVitro->Mechanism InVivo In Vivo Evaluation MTT->InVivo Promising Candidates Mechanism->InVivo Xenograft Human Tumor Xenograft Model (Tumor Growth Inhibition) InVivo->Xenograft Lead Lead Optimization & Preclinical Development Xenograft->Lead Efficacious Compounds

Caption: A generalized workflow for the preclinical evaluation of this compound derivatives as anticancer agents.

References

Validating the Mechanism of Action of a 2-Amino-4-chlorothiazole-based Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the mechanism of action of a novel 2-Amino-4-chlorothiazole-based drug candidate, herein designated as "Compound-A." The guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Compound-A's performance with established kinase inhibitors, Imatinib and Dasatinib, supported by detailed experimental protocols and data visualizations.

Introduction to this compound as a Kinase Inhibitor Scaffold

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

Compound-A is a novel, hypothetical this compound-based small molecule designed to target "Kinase X," a receptor tyrosine kinase implicated in a pro-survival signaling pathway frequently overactive in specific cancer types. The proposed mechanism of action involves competitive binding to the ATP-binding pocket of Kinase X, inhibiting its autophosphorylation and blocking downstream signal transduction, ultimately leading to apoptosis in malignant cells.

Comparative Analysis of Kinase Inhibitor Performance

To validate the efficacy and specificity of Compound-A, its performance was benchmarked against two well-characterized kinase inhibitors: Imatinib, a pioneering tyrosine kinase inhibitor, and Dasatinib, a potent pan-Src family kinase inhibitor which also contains a 2-aminothiazole moiety.[1]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data from key experiments designed to validate the on-target and cellular activity of Compound-A.

Table 1: In Vitro Kinase Inhibition (IC50 Values)

Kinase TargetCompound-A IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)
Kinase X 12 80050
Abl500251
c-Kit65010015
PDGFR70010020
Src>10,000>10,0000.5

IC50 (half-maximal inhibitory concentration) values were determined using a luminescence-based in vitro kinase assay. Data are presented as the mean of three independent experiments.

Table 2: Cellular Target Engagement (CETSA Thermal Shift ΔTm)

Cell Line (Expressing Kinase X)Compound-A ΔTm (°C)Dasatinib ΔTm (°C)
Cancer Cell Line A+ 4.2+ 1.5
Normal Fibroblasts+ 0.5+ 0.3

ΔTm represents the change in the melting temperature of the target protein upon ligand binding, indicating direct target engagement in a cellular context.[5][6]

Table 3: Cellular Viability Assay (IC50 Values)

Cell LineCompound-A IC50 (µM)Imatinib IC50 (µM)Dasatinib IC50 (µM)
Cancer Cell Line A (Kinase X dependent)0.85.00.5
Normal Fibroblasts456025

Cell viability was assessed after 72 hours of compound treatment using a standard MTT assay. Data are presented as the mean of three independent experiments.

Signaling Pathway and Experimental Workflows

Visual diagrams are provided below to illustrate the targeted signaling pathway and the workflows of the key validation experiments.

G cluster_0 Ligand Growth Factor RTK Kinase X (Receptor Tyrosine Kinase) Ligand->RTK Binds pRTK p-Kinase X RTK->pRTK Autophosphorylation CompoundA Compound-A CompoundA->RTK Inhibits Substrate Substrate A pRTK->Substrate Phosphorylates pSubstrate p-Substrate A Substrate->pSubstrate Cascade Downstream Signaling Cascade pSubstrate->Cascade Response Cell Proliferation & Survival Cascade->Response

Caption: Hypothetical signaling pathway mediated by Kinase X.

G start Hypothesis: Compound-A inhibits Kinase X biochem Biochemical Assay: In Vitro Kinase Activity (IC50 determination) start->biochem target Target Engagement: Cellular Thermal Shift Assay (CETSA) start->target cellular Cellular Assay: Western Blot for downstream signaling start->cellular pheno Phenotypic Assay: Cell Viability (MTT Assay) start->pheno data Data Analysis & Comparison biochem->data target->data cellular->data pheno->data conclusion Mechanism of Action Validated data->conclusion

Caption: Experimental workflow for validating the mechanism of action.

G cells 1. Cell Culture & Treatment (Vehicle vs. Compound-A) heat 2. Heat Challenge (Temperature Gradient) cells->heat lysis 3. Cell Lysis heat->lysis centrifuge 4. Centrifugation (Separate soluble vs. aggregated proteins) lysis->centrifuge sds 5. Sample Prep & SDS-PAGE centrifuge->sds western 6. Western Blot (Probe for Kinase X) sds->western analysis 7. Data Analysis (Generate Melt Curve, find ΔTm) western->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Activity Assay (Luminescence-Based)

Objective: To determine the direct inhibitory activity and IC50 value of Compound-A against the target kinase.

Materials:

  • Kinase X (recombinant)

  • Kinase-specific substrate peptide

  • ATP

  • Compound-A, Imatinib, Dasatinib

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.

    • Add 2 µL of a solution containing Kinase X in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding and engagement of Compound-A with Kinase X within intact cells.[5][6]

Materials:

  • Cancer Cell Line A cultured to 70-80% confluency

  • Compound-A or vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer with protease and phosphatase inhibitors

  • Thermal cycler

  • Western blot reagents

Protocol:

  • Cell Treatment: Treat cultured cells with Compound-A (e.g., 10 µM) or vehicle control for 2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).

  • Western Blot Analysis:

    • Collect the supernatant from each sample.

    • Determine the protein concentration and normalize all samples.

    • Analyze the amount of soluble Kinase X remaining at each temperature point by Western blot.

  • Data Analysis: Quantify the band intensities and plot them against the temperature for both vehicle and Compound-A treated samples to generate "melting curves." The shift in the curve (ΔTm) indicates thermal stabilization due to compound binding.[5]

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of Compound-A on the phosphorylation of Kinase X and its direct downstream target, Substrate A.[9]

Materials:

  • Cancer Cell Line A

  • Compound-A

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Kinase X, anti-total-Kinase X, anti-p-Substrate A, anti-total-Substrate A, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment and reagents[10]

Protocol:

  • Cell Culture and Treatment: Seed cells and allow them to reach 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with varying concentrations of Compound-A for a specified time (e.g., 2 hours), followed by stimulation with the appropriate growth factor to activate Kinase X. Include a vehicle-treated control.[10]

  • Protein Extraction: Wash cells with cold PBS and lyse them with ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[9][10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Data Analysis: Perform densitometry to quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels and the loading control.[9]

Conclusion

The validation of a drug candidate's mechanism of action is a critical, multi-faceted process. The experimental framework outlined in this guide, combining biochemical and cellular assays, provides a robust strategy for characterizing a novel this compound-based kinase inhibitor like Compound-A. The comparative data suggest that Compound-A is a potent and selective inhibitor of Kinase X, effectively engages its target in a cellular context, and inhibits downstream signaling, leading to reduced cancer cell viability. This systematic approach is paramount for the successful preclinical and clinical development of targeted therapies.

References

Comparative Docking Analysis of 2-Amino-4-chlorothiazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the in silico performance of 2-Amino-4-chlorothiazole derivatives against key cancer targets. This report summarizes quantitative docking data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further investigation and development of this promising class of compounds.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a chlorine atom at the 4-position of the thiazole ring, coupled with various substitutions at the 2-amino position, can significantly influence the binding affinity and selectivity of these derivatives for various biological targets. This guide provides a comparative overview of the molecular docking studies of this compound derivatives, with a focus on their potential as anticancer agents.

Data Presentation: Comparative Docking Performance

The following table summarizes the available quantitative data from molecular docking studies of this compound and related 2-aminothiazole derivatives against prominent anticancer targets. It is important to note that docking scores can vary based on the software, scoring functions, and specific protocols used in each study. Therefore, this data should be considered as a comparative guide within the context of the individual studies from which they were sourced.

Compound Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interactions/Observations
2-Amino-4-(substituted phenyl)thiazolesEGFR4RJ3-Meta-halogen (including chloro) substitution on the benzene ring improved anticancer activity.[3]
2-Amino-4-arylthiazole amidesA549, HeLa, HT29, Karpas299 cell lines-IC50 values in the low µM rangeCompound with a 3-chlorobenzoyl moiety showed enhanced anticancer potency.[1]
Thiazole derivativesVEGFR-2-IC50 values in the sub-micromolar range-
Thiazole derivativesPI3Kα-IC50 = 0.086 ± 0.005 µMA synthesized thiazole derivative showed potent inhibition.[4]
Thiazole derivativesmTOR-IC50 = 0.221 ± 0.014 µMThe same thiazole derivative also inhibited mTOR.[4]
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)-Ki of 0.008 ± 0.001 μMExhibited potent inhibition.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and molecular docking of this compound derivatives, based on protocols described in the cited literature.

Synthesis Protocol: Hantzsch Thiazole Synthesis

A representative method for the synthesis of 2-amino-4-arylthiazole derivatives is the Hantzsch thiazole synthesis.[5]

Materials:

  • Appropriately substituted α-chloroacetophenone (e.g., 2,4-dichloroacetophenone)

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • A mixture of the substituted α-chloroacetophenone (1 mmol), thiourea (2 mmol), and iodine (1 mmol) is refluxed in ethanol for several hours.[6]

  • The reaction progress is monitored by thin-layer chromatography.[7]

  • After completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The residue is then treated with a solution of sodium thiosulfate to remove excess iodine, followed by washing with water.[8]

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-amino-4-arylthiazole derivative.[5]

Molecular Docking Protocol

The following is a generalized workflow for performing molecular docking studies with 2-aminothiazole derivatives.

Software:

  • Molecular modeling and visualization software (e.g., PyMOL, Discovery Studio)

  • Molecular docking software (e.g., AutoDock, GOLD, Glide)

Procedure:

  • Receptor Preparation:

    • The 3D crystal structure of the target protein (e.g., EGFR, VEGFR-2) is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and charges are assigned to the protein.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.

    • The ligands are subjected to energy minimization to obtain stable conformations.

  • Grid Generation:

    • The binding site on the receptor is defined, often based on the location of the co-crystallized ligand in the original PDB file.

    • A grid box is generated around the binding site to define the search space for the docking algorithm.

  • Molecular Docking:

    • The prepared ligands are docked into the defined grid box of the receptor using the chosen docking software.

    • The software explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity using a scoring function.

  • Analysis of Results:

    • The docked poses are ranked based on their docking scores.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the receptor's active site are analyzed for the best-ranked poses.

Mandatory Visualization

Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9] Several 2-aminothiazole derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[4][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 2-Aminothiazole Derivatives Inhibitor->PI3K inhibit Inhibitor->mTORC1 inhibit

PI3K/Akt/mTOR signaling pathway, a target for 2-aminothiazole derivatives.
Experimental Workflow: Molecular Docking

The following diagram illustrates a typical workflow for in silico molecular docking studies.

Docking_Workflow Start Start ReceptorPrep Receptor Preparation (PDB Download, Cleaning) Start->ReceptorPrep LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) Start->LigandPrep GridGen Grid Generation (Define Binding Site) ReceptorPrep->GridGen Docking Molecular Docking (Conformation & Score Calculation) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

A generalized workflow for molecular docking studies.

References

Comparative Efficacy of 2-Amino-4-chlorothiazole Derivatives Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 2-aminothiazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of 2-amino-4-chlorothiazole and related 2-aminothiazole derivatives against various drug-resistant bacterial and fungal strains, supported by experimental data and detailed methodologies.

Quantitative Efficacy Against Drug-Resistant Strains

The antimicrobial potency of novel 2-aminothiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various 2-aminothiazole derivatives against a panel of multidrug-resistant (MDR) pathogens, compared to standard antimicrobial agents.

Table 1: Antibacterial Activity of 2-Aminothiazole Derivatives against MDR Bacteria

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
2a Ethyl 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus epidermidis (MDR)250--
2b Ethyl 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus epidermidis (MDR)250--
2d Ethyl 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus aureus (MDR)250--
2g Ethyl 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus aureus (MDR)250--
2a Ethyl 2-aminothiazole-4-carboxylate Schiff basePseudomonas aeruginosa (MDR)375--
2b Ethyl 2-aminothiazole-4-carboxylate Schiff basePseudomonas aeruginosa (MDR)375--
2d Ethyl 2-aminothiazole-4-carboxylate Schiff baseEscherichia coli (MDR)375--
2g Ethyl 2-aminothiazole-4-carboxylate Schiff baseEscherichia coli (MDR)375--
Compound 21 Trifluoromethoxy substituted aminothiazoleStaphylococcus aureus (MRSA)2-4Ceftriaxone>64

Data sourced from multiple studies, including those focusing on Schiff bases and substituted aminothiazoles.[1][2]

Table 2: Antifungal Activity of 2-Aminothiazole Derivatives against Resistant Fungi

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Compound 7a 2-Hydrazinyl-4-phenyl-1,3-thiazoleCandida albicans3.9Fluconazole15.62
Compound 7b 2-Hydrazinyl-4-phenyl-1,3-thiazoleCandida albicans3.9Fluconazole15.62
Compound 7c 2-Hydrazinyl-4-phenyl-1,3-thiazoleCandida albicans3.9Fluconazole15.62
Compound T2 (2-(cyclopropylmethylidene)hydrazinyl)thiazoleCandida albicans (clinical isolate)0.008-0.98--
Compound T3 (2-(cyclopropylmethylidene)hydrazinyl)thiazoleCandida albicans (clinical isolate)0.008-0.98--
Compound T4 (2-(cyclopropylmethylidene)hydrazinyl)thiazoleCandida albicans (clinical isolate)0.008-0.98--

Data highlights the potent antifungal activity of specific thiazole derivatives against Candida species.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared. Typically, a few colonies from an overnight culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in the appropriate test broth.[6]

  • Preparation of Microtiter Plates: 96-well microtiter plates are used. The test compounds (2-aminothiazole derivatives) are serially diluted in the broth across the wells of the plate.[5]

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.[6]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for a specified period (typically 16-24 hours for bacteria and 24-48 hours for fungi).[5][7]

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the broth remains clear).[5]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[8]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.[2]

  • Creation of Wells: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.[2][9]

  • Application of Test Substance: A specific volume of the dissolved 2-aminothiazole derivative is added to each well. A control with the solvent (e.g., DMSO) is also included.[8]

  • Incubation: The plates are incubated under appropriate conditions for the test organism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no growth around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Mechanism of Action and Signaling Pathways

Molecular docking studies and enzymatic assays have suggested that 2-aminothiazole derivatives exert their antimicrobial effects by targeting essential enzymes in bacteria and fungi.

Inhibition of Bacterial Peptidoglycan Synthesis

In bacteria, a key target is the Mur ligase family, which is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][10] Specifically, enzymes like UDP-N-acetylmuramoyl-L-alanine ligase (MurC) are involved in the stepwise addition of amino acids to form the peptide side chain of the peptidoglycan precursor.[4][11] Inhibition of MurC disrupts this pathway, leading to a weakened cell wall and ultimately cell death.

bacterial_pathway cluster_peptidoglycan Peptidoglycan Biosynthesis cluster_inhibition Inhibition UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA/MurB UDP-MurNAc-L-Ala UDP-MurNAc-L-Ala UDP-MurNAc->UDP-MurNAc-L-Ala MurC Peptidoglycan_Precursor UDP-MurNAc-pentapeptide UDP-MurNAc-L-Ala->Peptidoglycan_Precursor MurD/MurE/MurF Cell_Wall Bacterial Cell Wall Peptidoglycan_Precursor->Cell_Wall Transglycosylation/ Transpeptidation Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Weakened Wall Thiazole_Derivative 2-Aminothiazole Derivative Inhibition_Node Inhibition Thiazole_Derivative->Inhibition_Node MurC MurC Inhibition_Node->MurC Blocks L-alanine addition

Inhibition of bacterial peptidoglycan synthesis by 2-aminothiazole derivatives.
Disruption of Fungal Cell Membrane Integrity

In fungi, a primary target for many azole-based drugs and some thiazole derivatives is the enzyme lanosterol 14α-demethylase (CYP51).[1][12] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol that maintains the structure and function of the fungal cell membrane.[13] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and results in fungal cell death.[1]

fungal_pathway cluster_ergosterol Ergosterol Biosynthesis cluster_inhibition Inhibition Lanosterol Lanosterol Intermediate_Sterols 14-demethyl Lanosterol Lanosterol->Intermediate_Sterols CYP51 Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Membrane_Disruption Membrane_Disruption Cell_Membrane->Membrane_Disruption Loss of Integrity Thiazole_Derivative 2-Aminothiazole Derivative Inhibition_Node Inhibition Thiazole_Derivative->Inhibition_Node CYP51 CYP51 Inhibition_Node->CYP51 Blocks demethylation

Inhibition of fungal ergosterol biosynthesis by 2-aminothiazole derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in the fight against drug-resistant pathogens. The data presented herein demonstrates their potent activity against a range of multidrug-resistant bacteria and fungi. Their mechanisms of action, which involve targeting essential and conserved pathways such as peptidoglycan and ergosterol biosynthesis, make them attractive candidates for further development. The detailed experimental protocols provided serve as a foundation for researchers to conduct further investigations and comparative studies in this critical area of drug discovery.

References

Benchmarking Synthetic Strategies for 2-Amino-4-chlorothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 2-Amino-4-chlorothiazole is a valuable building block in medicinal chemistry, and the selection of an optimal synthetic route can significantly impact the overall efficiency and cost-effectiveness of a drug discovery program. This guide provides a comparative analysis of two prominent synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Comparative Analysis of Synthetic Methods

The two primary methods for the synthesis of this compound that are benchmarked in this guide are:

  • Method 1: Hantzsch Thiazole Synthesis. This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this typically involves the reaction of a chlorinated three-carbon carbonyl compound with thiourea.

  • Method 2: Halogenation of a 2-Aminothiazole Precursor. This method starts from a pre-formed 2-aminothiazole derivative, which is then selectively chlorinated at the 4-position. A notable example involves the chlorination of a Boc-protected 2-aminothiazol-4(5H)-one.

The following table summarizes the key quantitative data for these two methods, allowing for a direct comparison of their performance.

ParameterMethod 1: Hantzsch SynthesisMethod 2: Halogenation of Precursor
Starting Materials Chlorinated three-carbon carbonyl, Thiourea2-Aminothiazol-4(5H)-one
Key Reagents Varies (e.g., base, solvent)Boc-anhydride, Chlorinating agent (e.g., Appel conditions)
Reaction Temperature Typically elevated (e.g., reflux)Room temperature to moderate heating
Reaction Time Several hoursMulti-step, can be longer overall
Yield Moderate to goodGood
Purity of Crude Product Variable, often requires significant purificationGenerally good
Scalability Well-established for large-scale synthesisMay require optimization for large scale
Reference General Hantzsch reaction principles[1]

Experimental Protocols

Method 1: Hantzsch Thiazole Synthesis (Hypothetical Protocol based on similar syntheses)

Materials:

  • 1,1,3-Trichloroacetone (1 equivalent)

  • Thiourea (1 equivalent)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 1,1,3-trichloroacetone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add an equimolar amount of thiourea to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product may precipitate upon neutralization or after partial removal of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Method 2: Halogenation of 2-Aminothiazol-4(5H)-one[1]

This method provides a more recent and controlled approach to the synthesis of 2-amino-4-halothiazoles.

Materials:

  • 2-Aminothiazol-4(5H)-one

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Triethylamine (Et3N)

  • Carbon tetrachloride (CCl4) or other suitable chlorinating agent under Appel-related conditions

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

Procedure:

Step 1: Boc-protection of 2-Aminothiazol-4(5H)-one

  • To a solution of 2-aminothiazol-4(5H)-one in anhydrous THF, add triethylamine and Boc-anhydride.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the Boc-protected intermediate.

Step 2: Chlorination of the Boc-protected intermediate

  • Dissolve the Boc-protected intermediate in anhydrous THF.

  • Add triphenylphosphine and carbon tetrachloride (or an alternative chlorinating system).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Purify the reaction mixture by chromatography to obtain tert-butyl (4-chlorothiazol-2-yl)carbamate.

Step 3: Boc-deprotection

  • Dissolve the purified tert-butyl (4-chlorothiazol-2-yl)carbamate in dichloromethane.

  • Add trifluoroacetic acid and stir the mixture at room temperature for several hours.

  • Evaporate the solvent and excess TFA.

  • Partition the residue between a saturated aqueous solution of sodium bicarbonate and dichloromethane to isolate the final product, this compound.

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via the two discussed methods.

G cluster_0 Method 1: Hantzsch Synthesis cluster_1 Method 2: Halogenation of Precursor M1_Start Chlorinated Carbonyl + Thiourea M1_Reaction Cyclocondensation M1_Start->M1_Reaction Heat, Solvent M1_Product This compound M1_Reaction->M1_Product M2_Start 2-Aminothiazol-4(5H)-one M2_Boc Boc Protection M2_Start->M2_Boc Boc-anhydride M2_Chlorination Chlorination M2_Boc->M2_Chlorination Chlorinating Agent M2_Deprotection Boc Deprotection M2_Chlorination->M2_Deprotection TFA M2_Product This compound M2_Deprotection->M2_Product

Caption: Comparative workflow for the synthesis of this compound.

References

A Head-to-Head Comparison: 2-Amino-4-chlorothiazole vs. 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, thiazole and benzothiazole scaffolds are cornerstones in the design of novel therapeutic agents. This guide provides a detailed head-to-head comparison of two key heterocyclic amines: 2-Amino-4-chlorothiazole and 2-aminobenzothiazole. This objective analysis, supported by experimental data, will serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the physicochemical and spectroscopic properties is crucial for the rational design of derivatives and for predicting their behavior in biological systems. The following tables summarize the key properties of this compound and 2-aminobenzothiazole.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Aminobenzothiazole
Molecular Formula C₃H₃ClN₂S[1]C₇H₆N₂S
Molecular Weight 134.59 g/mol [1]150.20 g/mol
Appearance White to off-white powderWhite to beige or grayish powder/flakes
Melting Point 181-182 °C[1]126-129 °C
Boiling Point 260.5 °C at 760 mmHg (Calculated)[2]Decomposes
Water Solubility Slightly soluble (4.3 g/L at 25 °C) (Calculated)[2]< 0.1 g/100 mL at 19 °C
LogP (Octanol-Water) 1.6 (Predicted)1.9
pKa 2.17 (Predicted)[1]4.48 at 20°C

Table 2: Comparison of Spectroscopic Data

Spectroscopic DataThis compound2-Aminobenzothiazole
¹H NMR (DMSO-d₆, δ ppm) Due to the lack of specific experimental data for this compound, representative data for the parent 2-aminothiazole is provided: ~6.93 (d, 1H, H-5), ~6.53 (d, 1H, H-4), ~6.86 (br s, 2H, -NH₂)[3]~7.65 (d, 1H), ~7.41 (d, 1H), ~6.91 (t, 1H), ~7.85 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, δ ppm) Due to the lack of specific experimental data for this compound, representative data for the parent 2-aminothiazole is provided: ~168 (C2), ~138 (C4), ~107 (C5)~167.6 (C2), ~151.3 (C7a), ~132.1 (quaternary C), ~129.2 (CH), ~122.5 (CH), ~121.0 (CH), ~110.9 (CH)
IR (KBr, cm⁻¹) Due to the lack of specific experimental data for this compound, representative data for 2-amino-4-(4-chloro-phenyl)thiazole is provided: N-H stretching (~3438, 3284), C=N stretching (~1630)[4][5]N-H stretching (~3420, 3310), C=N stretching (~1634)
Mass Spectrum (m/z) Molecular Ion (M⁺): 134/136 (due to ³⁵Cl/³⁷Cl isotopes). A derivative, 2-Amino-4-chloro-1,3-thiazole-5-carbaldehyde, shows a molecular ion peak.[6]Molecular Ion (M⁺): 150. Key fragments: 134, 108, 82.

Synthesis and Experimental Protocols

The synthesis of these scaffolds is a critical aspect of their application in drug discovery. While numerous methods exist for the synthesis of 2-aminobenzothiazole and its derivatives, the specific protocols for this compound are less commonly reported.

Synthesis of 2-Aminobenzothiazole Derivatives

A common method for synthesizing 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[7] A general laboratory-scale synthesis of a 2-aminobenzothiazole derivative is as follows:

Protocol: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in 50 mL of dry benzene.

  • Cooling: Cool the mixture in an ice bath to maintain a low temperature.

  • Addition of Reagent: Add chloroacetyl chloride (0.05 mol) dropwise to the stirred solution.

  • Reaction: Continue stirring the reaction mixture for approximately 6 hours at room temperature.

  • Work-up: Filter the mixture to remove the precipitated triethylamine hydrochloride.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classic and versatile method for preparing a wide range of thiazole derivatives, including those with a 2-amino group. This typically involves the reaction of an α-haloketone with a thiourea. For this compound, a variation of this method would be employed.

General Protocol: Hantzsch Thiazole Synthesis [8]

  • Reaction Setup: Dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent such as ethanol or DMF in a round-bottom flask.

  • Reaction: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Chemical Reaction (e.g., Hantzsch Synthesis) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Stock Prepare Stock Solution Characterization->Stock Pure Compound InVitro In-vitro Assays (Anticancer, Antimicrobial) Stock->InVitro Data Data Analysis (IC50, MIC determination) InVitro->Data Conclusion Conclusion Data->Conclusion Biological Activity Results

Caption: General experimental workflow for synthesis and biological evaluation.

Comparative Biological Activity

The biological profiles of 2-aminobenzothiazole and 2-aminothiazole derivatives are extensive, with a significant focus on their anticancer and antimicrobial properties.

2-Aminobenzothiazole: A Privileged Scaffold in Cancer Research

Derivatives of 2-aminobenzothiazole have demonstrated potent activity against a wide array of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer.

  • Anticancer Activity: Numerous studies have reported the synthesis of 2-aminobenzothiazole derivatives with significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.[9]

  • Mechanism of Action: A key mechanism underlying the anticancer effects of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers.[1][10]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by 2-aminobenzothiazole derivatives.

This compound: An Emerging Building Block

While the parent this compound has not been as extensively studied for its biological activities as 2-aminobenzothiazole, the broader class of 2-aminothiazoles, including chloro-substituted derivatives, has shown significant promise.

  • Antimicrobial Activity: 2-aminothiazole derivatives have been widely investigated for their antibacterial and antifungal properties.[11][12] The presence and position of substituents, such as a chloro group, can significantly modulate this activity. For instance, some 2-amino-4-arylthiazole derivatives with chloro substitutions have demonstrated notable antimicrobial effects.[13][14]

  • Anticancer Activity: The 2-aminothiazole scaffold is a component of several anticancer drugs.[15] Research on various derivatives has shown that substitutions on the thiazole ring are crucial for their cytotoxic activity against different cancer cell lines.[15]

Experimental Protocol: In-vitro Anticancer Activity (MTT Assay) [2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This comparative guide highlights the distinct profiles of this compound and 2-aminobenzothiazole. 2-Aminobenzothiazole is a well-established and extensively studied scaffold in medicinal chemistry, with a wealth of data supporting its potent anticancer and antimicrobial activities, often linked to the inhibition of key signaling pathways like PI3K/Akt/mTOR.

In contrast, this compound, while a valuable building block for the synthesis of diverse heterocyclic compounds, remains comparatively underexplored in terms of its intrinsic biological properties. The available literature primarily points to the biological activities of its derivatives, suggesting its potential as a starting material for the development of new therapeutic agents. Further in-depth studies on this compound itself are warranted to fully elucidate its pharmacological potential and enable a more direct and comprehensive comparison with its benzofused counterpart. This disparity in the existing research landscape presents an opportunity for future investigations to unlock the full potential of this and other less-studied aminothiazole derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-chlorothiazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Amino-4-chlorothiazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

1. Hazard Assessment and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data sheets, the compound is classified as an irritant.[1][2] When heated to decomposition, it may emit very toxic fumes of chloride, sulfur oxides (SOx), and nitrogen oxides (NOx).

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area.[3][4] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Hazard and Safety Summary

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2]
Eye Irritation Causes serious eye irritation.[1][2]P280: Wear eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2][3]P261: Avoid breathing dust.[1][2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]

2. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste.[5][6][7] It must be disposed of through a licensed and approved waste disposal facility.[4][6] Do not dispose of this chemical down the drain or in regular trash. [1]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, or disposable spatulas, in a dedicated, clearly labeled, and sealable container.[8]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled waste container designated for halogenated organic waste.

  • Contaminated Labware: Reusable labware that has come into contact with the compound should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. This rinsate must be collected as hazardous waste.[9]

Step 2: Container Management and Labeling

  • Use a sturdy, leak-proof container that is chemically compatible with this compound.[6]

  • Keep the container securely closed except when adding waste.[5][6]

  • All waste containers must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: this compound".[5][6] Do not use abbreviations.

Step 3: Storage

  • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5][6]

  • Provide the EHS office or contractor with a detailed inventory of the waste.

3. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the material.[5][8] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the contained material into a sealed, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with a soap and water solution or a suitable solvent.[5] All cleaning materials must also be collected as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.[5]

4. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Disposal of This compound Required ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (e.g., powder, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid_waste->collect_liquid store Store Sealed Container in Designated Hazardous Waste Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Amino-4-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Amino-4-chlorothiazole, ensuring a safe laboratory environment. Adherence to these guidelines is paramount to minimize exposure and mitigate potential hazards.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3][4]. The signal word for this chemical is "Warning"[1][2][3][4].

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment when handling this compound.

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166[3][5][6]
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.[2][5]General Laboratory Practice
Respiratory Protection Use a NIOSH-approved N95 dust mask or a higher-level respirator if ventilation is inadequate or dust is generated.NIOSH / EN 143/149[7][8]
Hand Protection Chemical-resistant gloves are required.General Laboratory Practice[1]

Operational Plan for Safe Handling

A systematic approach is crucial for safely managing this compound from receipt to disposal. The following workflow diagram and step-by-step protocol detail the necessary procedures.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_response Spill & Exposure Response cluster_disposal Waste Disposal receiving Receiving: - Inspect container integrity - Verify labeling storage Storage: - Cool, dry, well-ventilated area - Keep container tightly closed receiving->storage ppe Don appropriate PPE: - Safety goggles - Gloves - Lab coat - Respirator (if needed) storage->ppe preparation Weighing & Preparation: - Use a chemical fume hood - Avoid generating dust ppe->preparation experimental Experimental Use: - Handle with care to prevent contact preparation->experimental waste_collection Waste Collection: - Designated, labeled hazardous waste container experimental->waste_collection spill Spill: - Avoid breathing dust - Wear PPE - Cover with inert absorbent - Collect in sealed container exposure Exposure: - Eye: Rinse with water for 15 mins - Skin: Wash with soap and water - Inhalation: Move to fresh air - Seek medical attention disposal_procedure Disposal: - Licensed environmental disposal service - Follow all regulations waste_collection->disposal_procedure

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling

  • Receiving and Storage :

    • Upon receipt, carefully inspect the container for any signs of damage or leaks.

    • Verify that the container is correctly labeled.

    • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][5].

    • Keep the container tightly sealed when not in use[1][4][5].

  • Preparation and Use :

    • Always work in a well-ventilated area. For handling the solid form, it is highly recommended to use a chemical fume hood to prevent dust inhalation[1][9].

    • Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.

    • When weighing or transferring the chemical, take care to avoid the formation of dust[1].

    • Wash hands thoroughly after handling the substance[1][4][5].

  • In Case of a Spill or Exposure :

    • Spill : In the event of a spill, avoid breathing any dust that may be generated[2]. Wear your full PPE, cover the spill with an inert absorbent material, and carefully collect it into a sealed container for disposal[9].

    • Eye Contact : Immediately rinse the eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[1][2][5]. Seek medical attention.

    • Skin Contact : Wash the affected area with plenty of soap and water[1][2][5]. If skin irritation occurs, seek medical advice[3][4].

    • Inhalation : Move the individual to fresh air and keep them comfortable for breathing[1][3][5]. If respiratory symptoms occur, call a poison center or doctor[10].

    • Ingestion : Rinse the mouth with water and seek medical attention[2].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

start Waste Generation (Unused product, contaminated supplies, empty containers) container Containerization - Use a designated and clearly labeled hazardous waste container - Keep container sealed start->container collection Waste Collection - Store in a secure, designated area container->collection disposal Disposal - Arrange for pickup by a licensed environmental disposal service - Follow all local, state, and federal regulations collection->disposal end Disposal Complete disposal->end

Caption: Logical relationship of the disposal plan for this compound.

Disposal Protocol

  • Waste Collection :

    • All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, must be collected in a designated and clearly labeled hazardous waste container[9].

  • Containerization :

    • Use a chemically resistant and sealable container for waste collection.

    • Ensure the waste container remains closed except when actively adding waste[9].

  • Disposal :

    • Dispose of the hazardous waste through a licensed environmental disposal service[1][3][5][9].

    • Adhere to all local, state, and federal regulations for chemical waste disposal.

    • Do not dispose of this chemical down the drain or in the regular trash[2][7][9]. Contaminated clothing should be washed before reuse[3][4][10].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.